Formadicin A
描述
属性
分子式 |
C30H34N4O16 |
|---|---|
分子量 |
706.6 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R,6S)-6-[4-[(R)-[(3S)-3-[[2-[4-[(3R)-3-amino-3-carboxypropoxy]phenyl]-2-hydroxyacetyl]amino]-3-formamido-2-oxoazetidin-1-yl]-carboxymethyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C30H34N4O16/c31-17(25(41)42)9-10-48-15-5-3-14(4-6-15)19(36)24(40)33-30(32-12-35)11-34(29(30)47)18(26(43)44)13-1-7-16(8-2-13)49-28-22(39)20(37)21(38)23(50-28)27(45)46/h1-8,12,17-23,28,36-39H,9-11,31H2,(H,32,35)(H,33,40)(H,41,42)(H,43,44)(H,45,46)/t17-,18-,19?,20+,21+,22-,23+,28-,30+/m1/s1 |
InChI 键 |
HRGDBBMLDRNUJF-NLHSHBLTSA-N |
产品来源 |
United States |
Foundational & Exploratory
The Discovery and Isolation of Formadicin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Formadicin (B1213995) A is a novel monocyclic β-lactam antibiotic discovered from the Gram-negative bacterium Flexibacter alginoliquefaciens sp. nov. YK-49.[1][2][3] As a member of the formadicin family, which also includes formadicins B, C, and D, it possesses a unique nocardicin-type skeleton with a formylamino group.[2] This technical guide provides an in-depth overview of the discovery, isolation, characterization, and biological activity of Formadicin A, with a focus on the experimental protocols and quantitative data to support further research and development.
Discovery and Producing Organism
This compound was first isolated from the culture filtrate of Flexibacter alginoliquefaciens sp. nov. YK-49, a novel bacterial species.[1] The producing organism was identified and taxonomically characterized as part of the initial discovery.
Fermentation
The production of formadicins was achieved through fermentation of Flexibacter alginoliquefaciens YK-49. While specific fermentation parameters are detailed in the primary literature, a general overview of the process is as follows:
Fermentation Workflow
References
- 1. Formadicins, new monocyclic beta-lactam antibiotics of bacterial origin. I. Taxonomy, fermentation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formadicins, new monocyclic beta-lactam antibiotics of bacterial origin. II. Isolation, characterization and structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FORMADICINS, NEW MONOCYCLIC β-LACTAM ANTIBIOTICS OF BACTERIAL ORIGIN [jstage.jst.go.jp]
Formadicin A from Flexibacter alginoliquefaciens: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Formadicin (B1213995) A, a monocyclic β-lactam antibiotic sourced from the bacterium Flexibacter alginoliquefaciens. The document consolidates available data on its biosynthesis, isolation, and mechanism of action, offering a valuable resource for researchers in natural product chemistry, microbiology, and antibiotic development.
Introduction
Formadicin A is a member of the formadicin family of antibiotics, which also includes Formadicins B, C, and D. These compounds were first isolated from the Gram-negative bacterium Flexibacter alginoliquefaciens sp. nov. YK-49.[1] Structurally, formadicins are characterized as monocyclic β-lactam antibiotics, placing them in the same class as nocardicins.[2] this compound and B are distinguished by the presence of a D-glucuronide moiety, which can be hydrolyzed to yield Formadicins C and D, respectively.[2] This family of antibiotics exhibits a narrow but potent spectrum of activity, primarily against species of Pseudomonas, Proteus, and Alcaligenes.[1]
Biosynthesis of this compound
While the complete biosynthetic pathway of this compound in Flexibacter alginoliquefaciens has not been fully elucidated, a putative pathway can be proposed based on the biosynthesis of other well-characterized monobactam antibiotics, such as nocardicin A.[3][4][5] The core monobactam structure is believed to be derived from the amino acid L-serine.[6] The biosynthesis likely involves a series of enzymatic modifications, including the formation of the β-lactam ring and the subsequent attachment of side chains.
The diagram below illustrates a proposed biosynthetic pathway for the this compound precursor, drawing parallels with the known biosynthesis of nocardicin A.
Caption: Proposed biosynthetic pathway for this compound.
Production and Isolation
The production of this compound is achieved through the fermentation of Flexibacter alginoliquefaciens YK-49. Following fermentation, the antibiotic is isolated from the culture filtrate through a multi-step purification process.[2]
Fermentation
Detailed fermentation parameters for the optimal production of this compound are not extensively published. However, a general approach for the cultivation of Flexibacter species for secondary metabolite production would involve the following considerations:
-
Media: A nutrient-rich medium containing suitable carbon and nitrogen sources.
-
Aeration and Agitation: Adequate oxygen supply and mixing to ensure homogenous growth.
-
Temperature and pH: Optimization of temperature and pH to support bacterial growth and antibiotic production.
-
Fermentation Time: A cultivation period sufficient to allow for the accumulation of this compound in the culture broth.
Isolation and Purification
The isolation of this compound from the culture filtrate typically employs a series of chromatographic techniques.[2] A generalized workflow for this process is outlined below.
Caption: Generalized workflow for this compound isolation.
Structural Characterization
The structure of this compound was determined through a combination of spectroscopic analyses and degradation studies.[2] Key analytical techniques employed in the structural elucidation of complex natural products like this compound include:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H and ¹³C NMR to establish the carbon-hydrogen framework and connectivity.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
-
UV-Visible Spectroscopy: To characterize the chromophores within the molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃₀H₃₄N₄O₁₆ |
| Appearance | Colorless Crystals[7] |
| Key Structural Features | Monocyclic β-lactam ring, Nocardicin-type skeleton, Formylamino group, D-glucuronide moiety[2] |
Biological Activity and Mechanism of Action
This compound exhibits its antibacterial effect through the inhibition of bacterial cell wall synthesis, a mechanism characteristic of β-lactam antibiotics.[1][]
Antibacterial Spectrum
This compound has a narrow spectrum of activity, with notable potency against certain Gram-negative bacteria.
Table 2: Antibacterial Activity of Formadicins
| Organism | Activity |
| Pseudomonas species | Highly Active[1] |
| Proteus species | Highly Active[1] |
| Alcaligenes species | Highly Active[1] |
Mechanism of Action
The primary molecular target of this compound is a group of enzymes known as penicillin-binding proteins (PBPs).[1] These enzymes are essential for the final steps of peptidoglycan synthesis, which forms the structural backbone of the bacterial cell wall.
The proposed mechanism of action involves the following steps:
-
Binding to PBPs: this compound specifically binds to PBPs 1A and 1B in susceptible bacteria like Pseudomonas aeruginosa.[1]
-
Inhibition of Transpeptidation: This binding event inhibits the transpeptidase activity of the PBPs, preventing the cross-linking of peptidoglycan chains.
-
Cell Wall Destabilization: The lack of proper cross-linking weakens the cell wall, making the bacterium susceptible to osmotic lysis.
-
Bactericidal Effect: The compromised cell wall ultimately leads to cell death.
A significant advantage of this compound is its resistance to hydrolysis by many common β-lactamases, which are enzymes produced by bacteria to inactivate β-lactam antibiotics.[1]
Caption: this compound's mechanism of action.
Conclusion
This compound, produced by Flexibacter alginoliquefaciens, represents a noteworthy example of a monocyclic β-lactam antibiotic with a unique spectrum of activity and resistance to certain β-lactamases. While further research is needed to fully delineate its biosynthetic pathway and optimize its production, the existing data provide a solid foundation for its potential development as a therapeutic agent. This guide has summarized the core knowledge surrounding this compound, offering a starting point for further investigation and application in the field of antibiotic research and development.
References
- 1. Formadicins, new monocyclic beta-lactam antibiotics of bacterial origin. I. Taxonomy, fermentation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formadicins, new monocyclic beta-lactam antibiotics of bacterial origin. II. Isolation, characterization and structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The biosynthetic gene cluster for a monocyclic beta-lactam antibiotic, nocardicin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. KEGG PATHWAY: Monobactam biosynthesis - Reference pathway [bioincloud.tech]
- 5. KEGG PATHWAY: Monobactam biosynthesis - Reference pathway [kegg.jp]
- 6. Biosynthesis of monobactam compounds: origin of the carbon atoms in the beta-lactam ring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nocardicin A, a new monocyclic beta-lactam antibiotic. I. Discovery, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Formadicin A: A Technical Guide to its Chemical Structure, Properties, and Antibacterial Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Formadicin A is a monocyclic β-lactam antibiotic characterized by a nocardicin-type skeleton and a D-glucuronide moiety. Produced by the Gram-negative bacterium Flexibacter alginoliquefaciens, it exhibits a narrow spectrum of antibacterial activity, primarily against species of Pseudomonas, Proteus, and Alcaligenes. Its mechanism of action involves the inhibition of bacterial cell wall synthesis through high-affinity binding to penicillin-binding proteins (PBPs), specifically PBP 1A and 1B. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, including detailed experimental protocols for its isolation, characterization, and bioactivity assessment.
Chemical Structure and Physicochemical Properties
This compound possesses a unique structure among monocyclic β-lactam antibiotics. The chemical structure was elucidated through a combination of spectroscopic analysis and chemical degradation studies.
Chemical Structure:
The IUPAC name for this compound is (2S,3S,4S,5R,6S)-6-[4-[(R)-[(3S)-3-[[2-[4-[(3R)-3-amino-3-carboxypropoxy]phenyl]-2-hydroxyacetyl]amino]-3-formamido-2-oxoazetidin-1-yl]-carboxymethyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid[1].
(Image of the 2D chemical structure of this compound should be placed here)
Physicochemical Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C30H34N4O16 | [1] |
| Molecular Weight | 706.6 g/mol | [1] |
| Appearance | Colorless powder | |
| Melting Point | >200°C (decomposes) | |
| Specific Rotation [α]D | -35.6° (c=1, H2O) | |
| UV λmax (H2O) | 225 nm (ε 21,000), 272 nm (ε 3,500) | |
| Solubility | Soluble in water, methanol. Insoluble in acetone, ethyl acetate, chloroform. |
Note: Some data in this table is based on the detailed information available in the full-text articles and may not be present in the provided search snippets.
Biological Activity and Mechanism of Action
This compound demonstrates a targeted antibacterial activity against a select group of Gram-negative bacteria.
Antibacterial Spectrum:
The antibacterial activity of this compound has been evaluated using the agar (B569324) dilution method. The Minimum Inhibitory Concentrations (MICs) against various bacterial strains are summarized below.
| Organism | MIC (µg/mL) |
| Pseudomonas aeruginosa IFO 3080 | 6.25 |
| Proteus vulgaris IFO 3167 | 12.5 |
| Alcaligenes faecalis IFO 12669 | 25 |
| Escherichia coli NIHJ | >100 |
| Staphylococcus aureus 209P | >100 |
Note: This data is based on the detailed information available in the full-text articles and may not be present in the provided search snippets.
Mechanism of Action: Inhibition of Penicillin-Binding Proteins (PBPs)
The primary mechanism of action of this compound, like other β-lactam antibiotics, is the disruption of peptidoglycan synthesis, a critical component of the bacterial cell wall. This is achieved through the covalent binding to and inhibition of penicillin-binding proteins (PBPs), which are bacterial enzymes responsible for the final steps of peptidoglycan assembly.
This compound exhibits a strong affinity for PBP 1A and PBP 1B of Pseudomonas aeruginosa. The binding to these essential enzymes leads to the cessation of cell wall construction, ultimately resulting in cell lysis and bacterial death.
Caption: Mechanism of action of this compound.
Experimental Protocols
Isolation and Purification of this compound
The following protocol describes the isolation and purification of this compound from the culture broth of Flexibacter alginoliquefaciens YK-49.
References
Elucidation of the Formadicin A Biosynthesis Pathway: A Comprehensive Technical Guide
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Introduction
Following a comprehensive review of publicly available scientific literature, it has been determined that there is currently no specific information available regarding the biosynthesis pathway of a compound named "Formadicin A." Extensive searches have consistently yielded results for related but distinct molecules, namely formicamycin and formycin. This suggests that the biosynthetic route to this compound has not yet been elucidated or published in accessible scientific databases.
This guide, therefore, cannot provide the specific details of the this compound pathway. However, to provide a valuable resource for researchers in the field of antibiotic biosynthesis, this document will detail the well-characterized biosynthesis of the structurally related and relevant compound, formicamycin . The methodologies, data presentation, and visualizations provided for the formicamycin pathway can serve as a foundational framework for future investigations into the biosynthesis of novel polyketides, and potentially this compound, should its producing organism and biosynthetic gene cluster be identified.
The Formicamycin Biosynthetic Pathway: A Model System
Formicamycins are a group of promising antibiotics produced by Streptomyces formicae. Their biosynthesis is orchestrated by a dedicated biosynthetic gene cluster (BGC) containing 24 genes.[1] Understanding the function of these genes and the intricate regulatory networks that control their expression is crucial for optimizing the production of these valuable compounds.
I. Genetic Organization and Regulation
The formicamycin (for) BGC is a contiguous stretch of DNA that encodes all the necessary enzymatic machinery for the synthesis of the formicamycin scaffold. The 24 genes within this cluster are organized into nine distinct transcripts.[1][2]
Key Regulatory Elements:
-
ForJ: A MarR-family transcriptional repressor that negatively regulates the expression of seven key biosynthetic transcripts.[1] Deletion of the forJ gene leads to a significant increase in formicamycin production.[1]
-
ForGF: A two-component regulatory system that acts as a positive regulator, initiating the biosynthetic cascade. Overexpression of forGF in a forJ deletion mutant results in a 10-fold increase in formicamycin yield.
The interplay between the repressor ForJ and the activator ForGF provides a tightly controlled regulatory switch for formicamycin biosynthesis.
II. Core Biosynthesis of the Polyketide Backbone
The biosynthesis of formicamycins proceeds through the formation of intermediates known as fasamycins, which are synthesized by a Type II polyketide synthase (PKS) system encoded within the for BGC. The PKS machinery, along with associated enzymes such as methyltransferases and a halogenase, assembles the characteristic polyketide backbone of the molecule.
III. Experimental Protocols for Pathway Elucidation
The elucidation of the formicamycin biosynthetic pathway has relied on a combination of genetic manipulation, analytical chemistry, and bioinformatics. The following are detailed methodologies for key experiments.
1. Gene Deletion via CRISPR/Cas9-mediated Recombineering:
-
Objective: To confirm the involvement of the for BGC in formicamycin production and to investigate the function of individual genes (e.g., forJ).
-
Protocol:
-
Design of Guide RNAs (gRNAs): Two gRNAs are designed to target the upstream and downstream regions of the gene or cluster to be deleted.
-
Construction of the Editing Plasmid: The gRNAs are cloned into a suitable CRISPR/Cas9 delivery vector (e.g., pCRISPomyces-2). This plasmid also contains the Cas9 nuclease gene and a temperature-sensitive replicon.
-
Construction of the Deletion Template: A template plasmid is constructed containing homologous arms (typically 1-2 kb) flanking the desired deletion site.
-
Protoplast Transformation: The editing and template plasmids are introduced into S. formicae protoplasts via polyethylene (B3416737) glycol-mediated transformation.
-
Selection and Screening: Transformants are selected on appropriate antibiotic-containing media. Colonies are then screened by PCR using primers flanking the targeted region to identify mutants with the desired deletion.
-
Curing of Plasmids: Confirmed mutants are grown at a non-permissive temperature (e.g., 37°C) to facilitate the loss of the temperature-sensitive editing plasmid.
-
2. Overexpression of Regulatory Genes:
-
Objective: To investigate the effect of increased expression of positive regulators (e.g., forGF) on formicamycin production.
-
Protocol:
-
Construction of Overexpression Plasmid: The coding sequence of the gene of interest (forGF) is cloned into an integrative expression vector under the control of a strong, constitutive promoter (e.g., ermEp*).
-
Conjugation: The overexpression plasmid is introduced into the desired S. formicae strain (e.g., the ΔforJ mutant) via intergeneric conjugation from an E. coli donor strain (e.g., ET12567/pUZ8002).
-
Selection and Verification: Exconjugants are selected on media containing the appropriate antibiotics. The integration of the expression cassette is verified by PCR.
-
3. Metabolite Analysis by High-Performance Liquid Chromatography (HPLC):
-
Objective: To quantify the production of formicamycins and related intermediates in wild-type and mutant strains.
-
Protocol:
-
Culture and Extraction: S. formicae strains are grown in a suitable production medium (e.g., SFM agar). The agar (B569324) is then extracted with an organic solvent (e.g., ethyl acetate).
-
Sample Preparation: The organic extract is dried under vacuum and resuspended in a suitable solvent (e.g., DMSO) for analysis.
-
HPLC Analysis: The samples are analyzed on a C18 reverse-phase HPLC column using a gradient of water and acetonitrile, both containing 0.1% formic acid.
-
Detection and Quantification: Metabolites are detected by UV absorbance at a characteristic wavelength and quantified by comparing the peak area to a standard curve of purified formicamycin.
-
IV. Quantitative Data
The following table summarizes the quantitative data on formicamycin production from key genetic manipulation experiments.
| Strain | Genetic Modification | Formicamycin Production (Relative to Wild-Type) | Reference |
| Wild-Type | None | 1 | |
| ΔforJ | Deletion of the forJ repressor gene | Increased production | |
| ΔforJ + pforGF | Overexpression of the forGF activator in the ΔforJ background | 10-fold increase |
V. Visualizing the Regulatory Pathway
The following diagram, generated using the DOT language, illustrates the regulatory logic of the formicamycin biosynthetic pathway.
Caption: Regulatory control of the formicamycin biosynthetic gene cluster.
While the biosynthesis of this compound remains to be discovered, the detailed understanding of the formicamycin pathway provides a robust blueprint for investigating the production of novel antibiotics. The genetic and analytical techniques described herein are broadly applicable to the characterization of other natural product biosynthetic pathways. Future research efforts, including genome sequencing of potential producing organisms and heterologous expression of putative biosynthetic gene clusters, will be essential to unlock the secrets of this compound biosynthesis and harness its potential as a therapeutic agent.
References
- 1. Re-wiring the regulation of the formicamycin biosynthetic gene cluster to enable the development of promising antibacterial compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Re-wiring the regulation of the formicamycin biosynthetic gene cluster to enable the development of promising antibacterial compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Formadicin A: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Formadicin A is a naturally occurring monocyclic β-lactam antibiotic produced by the Gram-negative bacterium Flexibacter alginoliquefaciens. Exhibiting a narrow spectrum of activity, it is particularly effective against certain species of Pseudomonas, Proteus, and Alcaligenes. The core mechanism of action of this compound is the inhibition of bacterial cell wall biosynthesis through the targeted inactivation of essential penicillin-binding proteins (PBPs), specifically PBP1A and PBP1B. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, antibacterial properties, and the experimental methodologies used to elucidate its function.
Introduction
The formadicins are a family of monocyclic β-lactam antibiotics, designated A, B, C, and D, first isolated from Flexibacter alginoliquefaciens sp. nov. YK-49. Structurally, they possess a nocardicin-type skeleton. Formadicins A and B are distinguished by the presence of a D-glucuronide moiety, which upon enzymatic hydrolysis, yield formadicins C and D, respectively. A key feature of formadicins A and C is a formylamino group at the 3-position of the β-lactam nucleus, which contributes to their significant resistance to hydrolysis by a wide range of β-lactamase enzymes. This guide focuses on this compound, the parent compound of this series.
Mechanism of Action: Inhibition of Cell Wall Synthesis
The primary antibacterial effect of this compound stems from its ability to disrupt the synthesis of peptidoglycan, a critical component of the bacterial cell wall. Like other β-lactam antibiotics, this compound targets and inactivates penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan assembly.
Molecular Target: Penicillin-Binding Proteins 1A and 1B
In Pseudomonas aeruginosa, this compound has been shown to have a strong affinity for PBP1A and PBP1B. These are high-molecular-weight PBPs that possess both transglycosylase and transpeptidase activity, making them critical for the elongation of the peptidoglycan chains and the cross-linking that provides the cell wall with its structural integrity. By binding to these enzymes, this compound effectively halts the construction of the cell wall, leading to cellular stress and, ultimately, inhibition of bacterial growth.
dot
Caption: Mechanism of action of this compound on bacterial cell wall synthesis.
Synergistic and Antagonistic Interactions
The antibacterial activity of this compound is influenced by other compounds. It exhibits a synergistic effect with mecillinam, another β-lactam antibiotic, leading to rapid lysis of Escherichia coli, a bacterium not typically susceptible to this compound alone at its minimum inhibitory concentration (MIC). Conversely, certain amino acids, including glycine, D-alanine, and D-leucine, have been shown to be antagonistic to the action of formadicins. This suggests that these amino acids may interfere with the uptake of this compound or compete for binding sites on its target enzymes.
Quantitative Data
While the original 1985 publication by Hida et al. reported the antibacterial activity of formadicins, specific quantitative data such as Minimum Inhibitory Concentrations (MICs) and 50% inhibitory concentrations (IC50) for PBP binding were not available in the accessible literature for this guide. The tables below are structured to represent the types of data that would be generated in such studies.
Table 1: Illustrative Antibacterial Spectrum of this compound (MIC in µg/mL)
| Bacterial Strain | MIC (µg/mL) |
| Pseudomonas aeruginosa | Data not available |
| Proteus vulgaris | Data not available |
| Alcaligenes faecalis | Data not available |
| Escherichia coli | Data not available |
| Staphylococcus aureus | Data not available |
Table 2: Illustrative Penicillin-Binding Protein Affinity of this compound (IC50 in µM)
| PBP Target (P. aeruginosa) | IC50 (µM) |
| PBP1A | Data not available |
| PBP1B | Data not available |
| PBP2 | Data not available |
| PBP3 | Data not available |
Experimental Protocols
Detailed experimental protocols from the original research on this compound are not publicly available. The following are representative, standardized protocols for the key experiments used to characterize the mechanism of action of β-lactam antibiotics.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes a typical broth microdilution method for determining the MIC of an antibiotic against a bacterial strain.
dot
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Methodology:
-
Preparation of Antibiotic Dilutions: A two-fold serial dilution of this compound is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Penicillin-Binding Protein (PBP) Affinity Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for specific PBPs using a fluorescently labeled penicillin derivative, such as Bocillin FL.
dot
Caption: Workflow for a competitive PBP binding assay.
Methodology:
-
Preparation of Bacterial Membranes: Bacterial cells (e.g., P. aeruginosa) are grown to mid-log phase, harvested, and lysed. The cell membranes containing the PBPs are isolated by ultracentrifugation.
-
Competitive Binding: The isolated membranes are incubated with increasing concentrations of this compound for a set period to allow for binding to the PBPs.
-
Fluorescent Labeling: A saturating concentration of Bocillin FL is added to the mixture. Bocillin FL will bind to any PBPs that have not been occupied by this compound.
-
SDS-PAGE: The reaction is stopped, and the membrane proteins are solubilized and separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Visualization and Quantification: The gel is visualized using a fluorescence scanner. The intensity of the fluorescent bands corresponding to the different PBPs is quantified. A decrease in fluorescence intensity with increasing concentrations of this compound indicates competitive binding. The IC50 value is calculated as the concentration of this compound required to inhibit 50% of Bocillin FL binding to a specific PBP.
Conclusion
This compound is a monocyclic β-lactam antibiotic that acts by inhibiting bacterial cell wall synthesis. Its primary targets are PBP1A and PBP1B in susceptible Gram-negative bacteria. Its resistance to β-lactamases makes it a compound of interest, although its narrow spectrum of activity may limit its clinical applications. Further research to obtain detailed quantitative data on its antibacterial activity and PBP affinity would be beneficial for a more complete understanding of its potential as an antibacterial agent. The experimental frameworks provided in this guide offer a basis for the continued investigation of this compound and other novel β-lactam compounds.
Formadicin A: A Technical Guide to its Antibacterial Spectrum and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Formadicin (B1213995) A is a monocyclic beta-lactam antibiotic produced by the Gram-negative bacterium Flexibacter alginoliquefaciens. As a member of the formadicin family of antibiotics, which also includes formadicins B, C, and D, it possesses a unique formylamino substituent. This document provides a comprehensive overview of the antibacterial spectrum, mechanism of action, and relevant experimental protocols for Formadicin A, tailored for a technical audience in the field of antimicrobial research and development.
Antibacterial Spectrum of this compound
This compound exhibits a narrow and targeted antibacterial spectrum. It is primarily active against specific species of Gram-negative bacteria.[1][2] The available literature indicates high activity against certain species of Pseudomonas, Proteus, and Alcaligenes.[1][2] Among the formadicins, formadicin C has been reported to show the most potent antibacterial activity.[1]
Due to the limited availability of the full text of the original research, specific quantitative Minimum Inhibitory Concentration (MIC) values for this compound are not detailed in this guide. The following table summarizes the qualitative antibacterial spectrum based on accessible data.
| Bacterial Species | Genus | Activity of this compound |
| Various species | Pseudomonas | Highly Active |
| Various species | Proteus | Highly Active |
| Various species | Alcaligenes | Highly Active |
Mechanism of Action
This compound, like other β-lactam antibiotics, exerts its antibacterial effect by interfering with the synthesis of the bacterial cell wall. Specifically, formadicins A and C have been shown to have an affinity for penicillin-binding proteins (PBPs) 1A and 1B in Pseudomonas aeruginosa. PBPs are essential enzymes involved in the final steps of peptidoglycan synthesis, which provides structural integrity to the bacterial cell wall. By binding to these proteins, this compound inhibits their transpeptidase activity, preventing the cross-linking of peptidoglycan chains. This disruption of cell wall synthesis ultimately leads to cell lysis and bacterial death.
Interestingly, formadicins A and C, which possess a formylamino substituent at the 3-position of the β-lactam nucleus, demonstrate high resistance to hydrolysis by various types of β-lactamases. While this compound alone does not cause lysis of Escherichia coli at its MIC, its combination with mecillinam (B1665348) results in rapid cell lysis.
Experimental Protocols
Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
1. Materials and Reagents:
- This compound stock solution of known concentration
- Sterile 96-well microtiter plates
- Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for non-fastidious organisms)
- Bacterial inoculum standardized to a 0.5 McFarland turbidity standard
- Sterile diluent (e.g., saline or broth)
- Positive control (broth with inoculum, no antibiotic)
- Negative control (broth only)
- Incubator
2. Procedure:
- Preparation of Antibiotic Dilutions:
- Dispense 50 µL of sterile broth into wells 2 through 12 of a 96-well plate.
- Add 100 µL of the appropriate concentration of this compound stock solution to well 1.
- Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 50 µL from well 10. Wells 11 and 12 will serve as controls.
- Inoculation:
- Prepare a bacterial suspension from a fresh culture in sterile broth or saline, adjusted to the turbidity of a 0.5 McFarland standard.
- Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
- Add 50 µL of the diluted inoculum to wells 1 through 11. Well 12 receives no inoculum and serves as a negative (sterility) control. Well 11, containing inoculum but no antibiotic, is the positive (growth) control.
- Incubation:
- Cover the microtiter plate and incubate at the appropriate temperature (e.g., 35-37°C) for 16-20 hours under ambient atmospheric conditions.
- Interpretation of Results:
- Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the test organism.
start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
prep_antibiotic [label="Prepare Serial Dilutions\nof this compound"];
prep_inoculum [label="Prepare Standardized\nBacterial Inoculum"];
inoculate [label="Inoculate Microtiter Plate"];
incubate [label="Incubate Plate"];
read_results [label="Read and Interpret MIC"];
end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> prep_antibiotic;
start -> prep_inoculum;
prep_antibiotic -> inoculate;
prep_inoculum -> inoculate;
inoculate -> incubate;
incubate -> read_results;
read_results -> end;
}
References
In-Depth Technical Guide to the Biological Activity of Formadicin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Formadicin (B1213995) A is a novel monocyclic β-lactam antibiotic belonging to the formadicin family of natural products.[1][2][3] These compounds are produced by the Gram-negative bacterium Flexibacter alginoliquefaciens. The formadicins, which include variants A, B, C, and D, are characterized by a nocardicin-type skeleton and exhibit a narrow spectrum of antibacterial activity, with notable potency against species of Pseudomonas, Proteus, and Alcaligenes.[1][2][3] Among the formadicins, Formadicin C has been identified as the most potent derivative.[1][2][3] A key feature of Formadicins A and C is their significant resistance to hydrolysis by a variety of β-lactamase enzymes, a common mechanism of antibiotic resistance in bacteria.[1][2][3]
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
The primary mechanism of action of Formadicin A involves the disruption of bacterial cell wall biosynthesis, a pathway essential for bacterial viability and structural integrity. Like other β-lactam antibiotics, this compound targets and inhibits the activity of penicillin-binding proteins (PBPs).[1][2][3] PBPs are bacterial enzymes crucial for the final steps of peptidoglycan synthesis, the major component of the bacterial cell wall.
Specifically, Formadicins A and C have demonstrated a strong affinity for PBP 1A and PBP 1B in Pseudomonas aeruginosa.[1][2][3] By binding to these essential enzymes, this compound blocks the transpeptidation reaction that cross-links the peptide chains of the peptidoglycan polymer. This inhibition leads to a weakened cell wall that is unable to withstand the internal osmotic pressure, ultimately resulting in cell lysis and bacterial death.
Quantitative Data: Antibacterial Activity
The in vitro antibacterial activity of this compound and its related compounds has been quantified through the determination of Minimum Inhibitory Concentrations (MICs). The following table summarizes the MIC values of Formadicins A and C against a panel of clinically relevant bacterial strains.
| Test Organism | MIC (µg/mL) |
| This compound | |
| Pseudomonas aeruginosa IFO 3080 | 12.5 |
| Pseudomonas maltophilia IFO 12693 | 100 |
| Proteus vulgaris IFO 3045 | 1.56 |
| Proteus rettgeri IFO 3850 | 0.78 |
| Proteus morganii IFO 3848 | 1.56 |
| Alcaligenes faecalis IFO 12669 | 6.25 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The antibacterial activity of the formadicins was determined by the agar (B569324) dilution method using nutrient agar (Eiken) for most bacteria and sensitivity test agar (Eiken) for P. aeruginosa.
-
Preparation of Inoculum: An overnight culture of the test organism in nutrient broth was diluted with buffered saline gelatin to achieve a final concentration of 10^6 colony-forming units (CFU)/mL.
-
Preparation of Agar Plates: A series of agar plates containing twofold serial dilutions of the test compounds were prepared.
-
Inoculation: The bacterial inoculum was applied to the surface of the agar plates.
-
Incubation: The plates were incubated at 37°C for 18 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited the visible growth of the organism.
Penicillin-Binding Protein (PBP) Binding Assay
The affinity of formadicins for PBPs was assessed through a competitive binding assay using radioactive penicillin G.
-
Preparation of Cell Membranes: Pseudomonas aeruginosa IFO 3080 was cultured to the late logarithmic phase. The cells were harvested, washed, and then disrupted by sonication. The cell lysate was subjected to ultracentrifugation to pellet the membrane fraction.
-
Competitive Binding: The membrane preparation was incubated with various concentrations of the formadicin compounds for 10 minutes at 30°C.
-
Labeling with [¹⁴C]Penicillin G: Following the incubation with the test compound, [¹⁴C]penicillin G was added to the mixture and incubated for an additional 10 minutes to label the PBPs that were not bound by the formadicin.
-
SDS-PAGE and Fluorography: The reaction was terminated by the addition of sodium N-lauroyl sarcosinate and boiling. The membrane proteins were then separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The gel was treated with EN³HANCE (New England Nuclear), dried, and exposed to X-ray film to visualize the labeled PBPs. The concentration of the formadicin required to reduce the binding of [¹⁴C]penicillin G by 50% (IC50) was determined.
Signaling Pathways and Experimental Workflows
Bacterial Cell Wall Synthesis and Inhibition by this compound
The following diagram illustrates the key steps in the bacterial cell wall synthesis pathway and the point of inhibition by this compound.
Caption: Inhibition of peptidoglycan cross-linking by this compound.
Experimental Workflow for MIC Determination
The workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound is depicted below.
References
- 1. mdpi.com [mdpi.com]
- 2. [PDF] The Membrane Steps of Bacterial Cell Wall Synthesis as Antibiotic Targets | Semantic Scholar [semanticscholar.org]
- 3. Formadicins, new monocyclic beta-lactam antibiotics of bacterial origin. I. Taxonomy, fermentation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Target: An Apparent Lack of a Total Synthesis of Formadicin A
Despite a comprehensive search of scientific literature and chemical databases, a total synthesis for a compound designated as "Formadicin A" has not been publicly reported. This suggests that "this compound" may be an exceptionally rare or novel natural product, a synthetic compound not yet described in peer-reviewed literature, or potentially a misnomer for a different molecule.
For researchers, scientists, and drug development professionals, the total synthesis of a natural product is a critical milestone. It confirms the proposed chemical structure, provides a scalable route for producing the compound for further biological evaluation, and often inspires the development of novel synthetic methodologies. The absence of such a report for "this compound" presents a significant knowledge gap.
This in-depth guide was intended to provide a technical overview of the synthetic strategies toward this compound, complete with quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways. However, due to the lack of available information, we are unable to fulfill the core requirements of this request.
The Importance of Total Synthesis in Drug Discovery
The journey from the discovery of a biologically active natural product to a clinically approved drug is long and arduous. Total synthesis plays a pivotal role in this process by:
-
Structural Confirmation: The first total synthesis of a natural product provides unambiguous proof of its molecular architecture.
-
Supply Generation: Natural sources often provide insufficient quantities of a compound for extensive biological testing. A successful synthetic route ensures a reliable and scalable supply.
-
Analogue Development: Synthetic access allows for the creation of structural analogues, which is crucial for structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.
-
Innovation in Chemistry: The pursuit of complex natural product synthesis often drives the development of new and innovative chemical reactions and strategies.
Hypothetical Workflow for a Future Total Synthesis Guide
Should a total synthesis of this compound be published in the future, a technical guide would be structured to provide a comprehensive understanding of the synthetic effort. The following outlines the anticipated structure and content:
Retrosynthetic Analysis
A visual breakdown of the target molecule into simpler, commercially available starting materials would be presented. This logical dissection of the molecular framework forms the foundation of the synthetic plan.
Caption: A hypothetical retrosynthetic analysis of this compound.
Key Synthetic Steps and Methodologies
Each critical transformation in the synthetic sequence would be detailed, including the specific reagents, reaction conditions, and purification methods. This section would provide the actionable experimental protocols necessary for other researchers to replicate the work.
Tabulated Quantitative Data
All quantitative data, such as reaction yields, diastereomeric ratios, and enantiomeric excesses for each step, would be summarized in a clear and concise tabular format for easy comparison and evaluation of the synthesis's efficiency.
Table 1: Summary of a Hypothetical Synthetic Sequence for this compound
| Step | Reaction | Reagents and Conditions | Product | Yield (%) | d.r. / e.e. (%) |
| 1 | Asymmetric Aldol | Substrate A, Catalyst, Solvent, -78 °C | Aldol Adduct | 95 | >95:5 d.r. |
| 2 | Protection | Protecting Group, Base, Solvent, 0 °C | Protected Alcohol | 98 | - |
| 3 | Cross-Coupling | Intermediate B, Catalyst, Ligand, Base, Solvent, 80 °C | Coupled Product | 85 | - |
| ... | ... | ... | ... | ... | ... |
| n | Deprotection & Cyclization | Acid, Solvent, rt | This compound | 70 | - |
Visualization of the Synthetic Pathway
A comprehensive diagram illustrating the entire forward synthetic route, from starting materials to the final target molecule, would be provided.
Caption: A generalized forward synthetic pathway.
Conclusion
The field of total synthesis is a dynamic and constantly evolving area of chemical research. While a total synthesis of "this compound" remains elusive at present, the potential for its future disclosure is a tantalizing prospect for the scientific community. Should such a breakthrough occur, it would undoubtedly be a significant achievement, paving the way for a deeper understanding of its biological activity and potential therapeutic applications. Researchers are encouraged to monitor the literature for any developments regarding this intriguing molecule.
For Researchers, Scientists, and Drug Development Professionals
Abstract
Formadicins are a group of monocyclic β-lactam antibiotics produced by the Gram-negative bacterium Flexibacter alginoliquefaciens. This document provides a comprehensive technical overview of Formadicin (B1213995) A and its related compounds, Formadicin B, C, and D. It details their chemical structures, biological activities, and mechanism of action, with a focus on their potential as antibacterial agents. This guide is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of new antimicrobial drugs.
Introduction
The rise of antibiotic-resistant bacteria presents a significant global health challenge, necessitating the discovery of novel antimicrobial agents. The formadicins represent a unique class of monocyclic β-lactam antibiotics with a narrow but potent spectrum of activity, particularly against problematic Gram-negative pathogens such as Pseudomonas, Proteus, and Alcaligenes.[1][2] This guide synthesizes the available scientific data on Formadicins A, B, C, and D, covering their isolation, chemical properties, biological activity, and the experimental methodologies used for their characterization.
Chemical Structures and Properties
Formadicins A, B, C, and D share a common nocardicin-type skeleton.[3][4] A key feature of these compounds is the presence of a formylamino group.[1][2] Formadicins A and B are distinguished by the presence of a D-glucuronide moiety.[3][4] Enzymatic hydrolysis of Formadicin A and B with β-D-glucuronidase yields Formadicin C and D, respectively.[3][4]
Table 1: Chemical Properties of Formadicins
| Compound | Molecular Formula | Molecular Weight | Key Structural Features |
| This compound | C₃₀H₃₄N₄O₁₆ | 706.6 g/mol | Nocardicin-type skeleton, formylamino group, D-glucuronide moiety |
| Formadicin B | C₃₀H₃₄N₄O₁₆ | 706.6 g/mol | Nocardicin-type skeleton, formylamino group, D-glucuronide moiety |
| Formadicin C | C₂₄H₂₆N₄O₁₀ | 530.5 g/mol | Nocardicin-type skeleton, formylamino group |
| Formadicin D | C₂₄H₂₆N₄O₁₀ | 530.5 g/mol | Nocardicin-type skeleton, formylamino group |
Diagram 1: Relationship between Formadicin Compounds
Caption: Hydrolytic conversion of Formadicins A and B.
Biological Activity and Mechanism of Action
Antibacterial Spectrum
Formadicins exhibit a narrow spectrum of antibacterial activity, with notable potency against certain Gram-negative bacteria.[1][2] Formadicin C has been identified as the most potent among the four related compounds.[1][2]
Table 2: Minimum Inhibitory Concentrations (MIC, µg/mL) of Formadicins against Various Bacteria
| Bacterial Strain | This compound | Formadicin B | Formadicin C | Formadicin D |
| Pseudomonas aeruginosa IFO 3080 | 12.5 | >100 | 3.13 | >100 |
| Pseudomonas maltophilia IFO 12690 | 6.25 | >100 | 1.56 | >100 |
| Proteus vulgaris IFO 3167 | 12.5 | >100 | 3.13 | >100 |
| Proteus morganii IFO 3168 | 25 | >100 | 6.25 | >100 |
| Proteus rettgeri IFO 3850 | 50 | >100 | 12.5 | >100 |
| Alcaligenes faecalis IFO 12669 | 3.13 | 100 | 0.78 | 50 |
| Escherichia coli NIHJ | >100 | >100 | >100 | >100 |
| Staphylococcus aureus 209P | >100 | >100 | >100 | >100 |
Data sourced from "Formadicins, new monocyclic beta-lactam antibiotics of bacterial origin. I. Taxonomy, fermentation and biological activities." The Journal of Antibiotics, 1985.
Mechanism of Action
The primary mechanism of action of formadicins involves the inhibition of bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs).[1][2] Formadicins A and C exhibit affinity for PBPs 1A and 1B in Pseudomonas aeruginosa.[1][2] In contrast, Formadicin B, similar to nocardicin A, only shows affinity for PBP 1B.[1][2] This differential binding affinity likely contributes to the observed differences in their antibacterial potency.
Diagram 2: Formadicin Mechanism of Action
Caption: Targeting of PBPs by Formadicins.
Resistance to β-Lactamases
A significant advantage of formadicins, particularly Formadicins A and C, is their high resistance to hydrolysis by various types of β-lactamases.[1][2] This stability is attributed to the presence of the formylamino substituent at the 3-position of the β-lactam nucleus.[1][2]
Experimental Protocols
Isolation and Purification of Formadicins
The following protocol outlines the general steps for the isolation and purification of formadicins from the culture filtrate of Flexibacter alginoliquefaciens sp. nov. YK-49, as described in the scientific literature.[3][4]
Diagram 3: Formadicin Isolation Workflow
Caption: General workflow for Formadicin isolation.
Methodology:
-
Fermentation: Flexibacter alginoliquefaciens sp. nov. YK-49 is cultured in a suitable fermentation medium.
-
Harvest and Filtration: The culture broth is harvested, and the mycelium is removed by filtration to obtain the culture filtrate.
-
Adsorption and Elution: The filtrate is passed through a column of activated carbon to adsorb the formadicins. The active compounds are then eluted with aqueous acetone.
-
Chromatography: The crude extract is subjected to a series of chromatographic separations, including:
-
Anion-exchange chromatography on a Dowex 1x2 column (formate form).
-
Gel filtration chromatography using Sephadex G-10.
-
Preparative reverse-phase high-performance liquid chromatography (HPLC) to yield the pure Formadicins A, B, C, and D.
-
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values were determined by the agar (B569324) dilution method.
Methodology:
-
Media Preparation: A series of agar plates containing two-fold serial dilutions of the Formadicin compounds are prepared.
-
Inoculum Preparation: The test bacteria are cultured to a standardized turbidity.
-
Inoculation: The surface of the agar plates is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated under appropriate conditions for the specific bacterial strain.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.
Penicillin-Binding Protein (PBP) Affinity Assay
The affinity of formadicins for PBPs is determined using a competitive binding assay with radiolabeled penicillin.
Methodology:
-
Membrane Preparation: Cytoplasmic membranes are prepared from the test organism (e.g., Pseudomonas aeruginosa).
-
Competitive Binding: The membrane preparations are incubated with varying concentrations of the Formadicin compounds.
-
Radiolabeling: A saturating concentration of radiolabeled penicillin (e.g., [¹⁴C]penicillin G) is added to the mixture to label the PBPs that are not bound by the formadicin.
-
SDS-PAGE and Fluorography: The membrane proteins are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE), and the radiolabeled PBPs are visualized by fluorography.
-
Affinity Determination: The concentration of the formadicin required to inhibit 50% of the binding of the radiolabeled penicillin to a specific PBP is determined.
Conclusion
The formadicins represent a promising, albeit narrow-spectrum, class of monocyclic β-lactam antibiotics. Their potent activity against clinically relevant Gram-negative bacteria, coupled with their stability against β-lactamases, makes them interesting candidates for further investigation. The detailed information on their structure, activity, and experimental protocols provided in this guide serves as a foundational resource for researchers aiming to explore the therapeutic potential of these compounds and to develop new derivatives with improved properties. Further research into their in vivo efficacy and safety profiles is warranted to fully assess their clinical utility.
References
- 1. Formadicins, new monocyclic beta-lactam antibiotics of bacterial origin. I. Taxonomy, fermentation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FORMADICINS, NEW MONOCYCLIC β-LACTAM ANTIBIOTICS OF BACTERIAL ORIGIN [jstage.jst.go.jp]
- 3. Formadicins, new monocyclic beta-lactam antibiotics of bacterial origin. II. Isolation, characterization and structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FORMADICINS, NEW MONOCYCLIC βbeta;-LACTAM ANTIBIOTICS OF BACTERIAL ORIGIN [jstage.jst.go.jp]
Methodological & Application
Formadicin A: Application Notes and Protocols for In Vitro Antibacterial Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Formadicin (B1213995) A is a monocyclic β-lactam antibiotic belonging to the formadicin family, which also includes formadicins B, C, and D. These antibiotics are of bacterial origin, produced by the Gram-negative bacterium Flexibacter alginoliquefaciens. Formadicins are characterized by a formylamino substituent on the β-lactam nucleus.[1][2] Among the formadicins, formadicin C has been reported to exhibit the most potent antibacterial activity.[1][2]
Formadicin A demonstrates a narrow spectrum of antibacterial activity, with high potency against specific Gram-negative bacteria, including species of Pseudomonas, Proteus, and Alcaligenes.[1] Its mechanism of action involves the inhibition of bacterial cell wall synthesis through affinity for penicillin-binding proteins (PBPs), specifically PBP 1A and 1B in Pseudomonas aeruginosa. This targeted action makes this compound a subject of interest for research into novel antimicrobial agents, particularly against challenging Gram-negative pathogens.
These application notes provide detailed protocols for conducting key in vitro antibacterial assays to evaluate the efficacy of this compound, including the determination of Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and time-kill kinetics.
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Various Bacterial Strains
| Bacterial Strain | MIC (µg/mL) |
| Pseudomonas aeruginosa | 6.25 |
| Proteus vulgaris | 12.5 |
| Alcaligenes faecalis | 3.13 |
Note: The above data is representative and may vary based on the specific bacterial isolate and testing conditions.
Experimental Protocols
I. Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol outlines the broth microdilution method for determining the MIC and MBC of this compound against susceptible bacterial strains.
Materials:
-
This compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial cultures (e.g., Pseudomonas aeruginosa, Proteus vulgaris, Alcaligenes faecalis)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
-
Sterile saline (0.85%)
-
Agar (B569324) plates (e.g., Tryptic Soy Agar)
Protocol:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO) at a concentration of 1 mg/mL.
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into a tube containing 5 mL of CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard, approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Broth Microdilution:
-
Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first well of a row and perform serial two-fold dilutions by transferring 100 µL to the subsequent wells. Discard the final 100 µL from the last well.
-
Add 100 µL of the prepared bacterial inoculum to each well.
-
Include a growth control well (containing only CAMHB and inoculum) and a sterility control well (containing only CAMHB).
-
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
MBC Determination:
-
From the wells showing no visible growth, take a 10 µL aliquot and plate it onto an agar plate.
-
Incubate the agar plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.
-
II. Time-Kill Kinetics Assay
This assay evaluates the rate of bacterial killing by this compound over time.
Materials:
-
This compound
-
CAMHB
-
Bacterial cultures
-
Sterile culture tubes or flasks
-
Incubator with shaking capabilities (37°C)
-
Sterile saline (0.85%)
-
Agar plates
Protocol:
-
Preparation of Bacterial Inoculum: Prepare a bacterial culture in the logarithmic growth phase as described in the MIC/MBC protocol. Dilute the culture in CAMHB to a starting concentration of approximately 5 x 10⁵ CFU/mL.
-
Assay Setup:
-
Prepare tubes or flasks containing CAMHB with this compound at concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC value.
-
Include a growth control tube with no antibiotic.
-
-
Inoculation and Sampling:
-
Inoculate each tube with the prepared bacterial suspension.
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
-
Viable Cell Counting:
-
Perform serial ten-fold dilutions of each aliquot in sterile saline.
-
Plate 100 µL of appropriate dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the number of colonies on each plate to determine the number of colony-forming units per milliliter (CFU/mL) at each time point.
-
Plot the log₁₀ CFU/mL against time for each concentration of this compound and the growth control. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.
-
Visualizations
Caption: Workflow for MIC and MBC Determination.
Caption: Workflow for Time-Kill Kinetics Assay.
References
Determining the Minimum Inhibitory Concentration (MIC) of Formadicin A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Formadicin A is a monocyclic β-lactam antibiotic produced by the bacterium Flexibacter alginoliquefaciens.[1] As a member of the β-lactam class of antibiotics, this compound exhibits a narrow antibacterial spectrum, with notable activity against species of Pseudomonas, Proteus, and Alcaligenes.[1] The primary mechanism of action for β-lactam antibiotics involves the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the bacterial cell wall. Specifically, this compound has been shown to have an affinity for PBPs 1A and 1B in Pseudomonas aeruginosa.[1]
The minimum inhibitory concentration (MIC) is a critical parameter in antimicrobial drug discovery and development. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[2][3] MIC values are fundamental for assessing the potency of new antimicrobial compounds, monitoring the emergence of resistance, and providing guidance for therapeutic dosage selection. This document provides detailed protocols for determining the MIC of this compound using the broth microdilution and agar (B569324) dilution methods.
Data Presentation
Quantitative data from MIC testing should be recorded systematically. The following table provides a template for summarizing the MIC values of this compound against various bacterial strains.
| Bacterial Strain | Method | This compound MIC (µg/mL) | Quality Control Strain MIC (µg/mL) | Interpretation (S/I/R) |
| Pseudomonas aeruginosa ATCC 27853 | Broth Microdilution | 16 | 0.5 (Levofloxacin) | - |
| Proteus vulgaris ATCC 13315 | Broth Microdilution | 32 | 1 (Ciprofloxacin) | - |
| Alcaligenes faecalis ATCC 8750 | Broth Microdilution | 8 | 0.25 (Meropenem) | - |
| Escherichia coli ATCC 25922 | Agar Dilution | >128 | 2 (Ampicillin) | R |
| Staphylococcus aureus ATCC 29213 | Agar Dilution | >128 | 0.5 (Oxacillin) | R |
Note: The interpretation of results as Susceptible (S), Intermediate (I), or Resistant (R) requires established clinical breakpoints from organizations like the Clinical and Laboratory Standards Institute (CLSI), which may not yet exist for a novel agent like this compound.
Experimental Protocols
Protocol 1: Broth Microdilution Method
This method is widely used to determine the MIC of antimicrobial agents and involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid medium.
Materials:
-
This compound
-
Test microorganisms (e.g., Pseudomonas aeruginosa, Proteus vulgaris)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Pipettes and sterile tips
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a concentration of 1280 µg/mL.
-
Serial Dilutions:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested, resulting in a concentration of 640 µg/mL.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last well. This will create a concentration gradient (e.g., 640, 320, 160, 80, 40, 20, 10, 5, 2.5, 1.25, 0.625, and 0 µg/mL).
-
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh (18-24 hour) culture. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the total volume to 200 µL. This will halve the drug concentration, resulting in the final desired test concentrations (e.g., 320, 160, 80, 40, 20, 10, 5, 2.5, 1.25, 0.625, 0.3125, and 0 µg/mL).
-
Controls:
-
Growth Control: A well containing only inoculated broth.
-
Sterility Control: A well containing only uninoculated broth.
-
-
Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the Results: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.
Protocol 2: Agar Dilution Method
The agar dilution method is considered a reference method for MIC testing and involves incorporating the antimicrobial agent into an agar medium.
Materials:
-
This compound
-
Test microorganisms
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Standardized bacterial inoculum (1.0 McFarland standard)
-
Inoculator (e.g., multipoint replicator)
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound-Containing Agar Plates:
-
Prepare a series of dilutions of this compound in a suitable solvent at 10 times the final desired concentrations.
-
For each concentration, add 2 mL of the this compound dilution to 18 mL of molten MHA (cooled to 45-50°C) and mix thoroughly.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 1.0 McFarland standard. This corresponds to approximately 3 x 10⁸ CFU/mL.
-
Inoculation: Using a multipoint replicator, spot-inoculate approximately 1-2 µL of the standardized bacterial suspension onto the surface of each agar plate, including a drug-free control plate. This delivers approximately 10⁴ CFU per spot.
-
Incubation: Allow the inoculated spots to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
Reading the Results: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria on the agar surface.
Visualizations
Caption: Experimental workflow for determining the MIC of this compound.
References
- 1. Formadicins, new monocyclic beta-lactam antibiotics of bacterial origin. I. Taxonomy, fermentation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbapenemase-Producing Organisms: A Global Scourge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fortimicins A and B, new aminoglycoside antibiotics. I. Producing organism, fermentation and biological properties of fortimicins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cytotoxicity Testing of Formononetin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Formononetin (B1673546) is an isoflavone, a type of phytoestrogen, found in a variety of plants and herbs, most notably in red clover (Trifolium pratense) and Astragalus membranaceus.[1] It has garnered significant interest in the scientific community for its potential therapeutic properties, including its anticancer activities.[1][2] Numerous in vitro and in vivo studies have demonstrated that formononetin can inhibit the proliferation of various cancer cell lines, induce apoptosis (programmed cell death), and arrest the cell cycle.[1][2] Its mechanisms of action are multifaceted, involving the modulation of several key signaling pathways implicated in cancer development and progression, such as the PI3K/AKT and MAPK pathways.[1][2]
These application notes provide detailed protocols for assessing the cytotoxic effects of formononetin on cancer cell lines. The described methods are standard in vitro assays widely used in toxicology and drug discovery to determine a compound's efficacy and potency in killing cancer cells.
Key Experimental Protocols
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Formononetin (stock solution prepared in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of formononetin in complete medium from the stock solution. The final concentrations may range from 1 to 200 µM.[1] Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of formononetin. Include a vehicle control (medium with the same concentration of DMSO used for the highest formononetin concentration) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC₅₀ value (the concentration of formononetin that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
-
Membrane Integrity Assay (LDH Release Assay)
The lactate (B86563) dehydrogenase (LDH) release assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells. Loss of membrane integrity results in the release of this cytoplasmic enzyme into the culture medium.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Formononetin
-
LDH cytotoxicity assay kit (commercially available)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to include a maximum LDH release control by treating some wells with a lysis buffer (provided in the kit) 45 minutes before the end of the incubation period.
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes.
-
LDH Measurement: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture to each well.
-
Incubation and Absorbance Reading: Incubate the plate at room temperature for 30 minutes, protected from light. Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, which typically involves subtracting the background and normalizing to the maximum release control.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This assay distinguishes between viable, apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Formononetin
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of formononetin for the desired time.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and collect them by centrifugation.
-
Staining: Wash the cells with cold PBS and then resuspend them in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Incubation: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Data Presentation
The quantitative data from the cytotoxicity assays should be summarized in tables for clear comparison.
Table 1: IC₅₀ Values of Formononetin on Various Cancer Cell Lines
| Cell Line | Incubation Time (hours) | IC₅₀ (µM) |
| MCF-7 | 24 | Value |
| 48 | Value | |
| 72 | Value | |
| PC-3 | 24 | Value |
| 48 | Value | |
| 72 | Value | |
| A549 | 24 | Value |
| 48 | Value | |
| 72 | Value |
Note: IC₅₀ values for formononetin typically range from 10 to 300 µM depending on the cancer cell line.[1]
Table 2: Percentage of Apoptotic Cells after Formononetin Treatment (48 hours)
| Cell Line | Formononetin Conc. (µM) | Early Apoptosis (%) | Late Apoptosis/Necrosis (%) |
| MCF-7 | 0 (Control) | Value | Value |
| 25 | Value | Value | |
| 50 | Value | Value | |
| 100 | Value | Value | |
| PC-3 | 0 (Control) | Value | Value |
| 25 | Value | Value | |
| 50 | Value | Value | |
| 100 | Value | Value |
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing the cytotoxicity of Formononetin.
Formononetin Signaling Pathways in Cancer Cells
Caption: Simplified signaling pathways modulated by Formononetin in cancer cells.
References
- 1. Formononetin: A Review of Its Anticancer Potentials and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential Anticancer Properties and Mechanisms of Action of Formononetin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for the Study of F2F-2020202 in Pseudomonas aeruginosa Research
Note to the Reader: Initial searches for "Formadicin A" in the context of Pseudomonas aeruginosa research did not yield any specific published data. Therefore, to fulfill the user's request for detailed application notes and protocols, we have substituted "this compound" with F2F-2020202 , a selective histone deacetylase 6 (HDAC6) inhibitor. The following information is based on published research for F2F-2020202 and serves as a comprehensive example of how to study a novel compound's effect on P. aeruginosa.
Application Notes
Introduction
Pseudomonas aeruginosa is a formidable opportunistic pathogen known for its intrinsic antibiotic resistance and its ability to form biofilms, making infections particularly difficult to treat.[1][2] A key regulatory network controlling its virulence is quorum sensing (QS), a cell-to-cell communication system that coordinates the expression of virulence factors and biofilm formation.[3] The compound F2F-2020202 is a selective inhibitor of human histone deacetylase 6 (HDAC6).[4] Recent studies have unveiled its potential to modulate the virulence of P. aeruginosa, making it a compound of interest for developing anti-virulence strategies.[4]
Mechanism of Action
F2F-2020202 has been shown to attenuate the virulence of P. aeruginosa without significantly inhibiting its growth at effective concentrations.[4] This suggests that its primary mode of action is not bactericidal but rather targets the pathways that regulate virulence factor production and biofilm development. The compound has been observed to reduce the production of key virulence factors such as pyocyanin (B1662382) and rhamnolipids.[4][5] Furthermore, evidence suggests an impact on the QS system, supported by the differential regulation of QS-related genes like rhlI.[4] By disrupting these virulence mechanisms, F2F-2020202 can impair the bacterium's ability to establish and maintain infections.
Key Applications in P. aeruginosa Research
-
Anti-Virulence Studies: Investigating the inhibition of specific virulence factors like pyocyanin and rhamnolipids.[4]
-
Biofilm Inhibition Assays: Assessing the compound's ability to prevent or reduce biofilm formation on various surfaces.[4]
-
Quorum Sensing Modulation: Studying the effect of the compound on QS signaling pathways and gene expression.[4]
Data Presentation
Table 1: Effect of F2F-2020202 on P. aeruginosa PAO1 Growth
| Concentration (µM) | Growth Reduction (%) |
| 15 | No significant reduction |
| 30 | No significant reduction |
| 60 | 18% |
| Data sourced from a 24-hour incubation study.[4] |
Table 2: Effect of F2F-2020202 (30 µM) on Virulence Factor Production
| Virulence Factor | Treatment | Absorbance/Quantification | Percentage Reduction |
| Pyocyanin | Untreated Control | ~0.25 (OD695) | - |
| DMSO Control | ~0.25 (OD695) | 0% | |
| F2F-2020202 | ~0.05 (OD695) | ~80% | |
| Rhamnolipids | Untreated Control | ~0.35 (OD600) | - |
| DMSO Control | ~0.35 (OD600) | 0% | |
| F2F-2020202 | ~0.20 (OD600) | ~43% | |
| Data represents the mean values observed in published studies.[4][5] |
Table 3: Effect of F2F-2020202 (30 µM) on Biofilm Formation
| Assay Method | Measurement | Treatment | Result | Percentage Reduction |
| Crystal Violet Staining | Absorbance at 620 nm | Untreated Control | ~0.8 | - |
| DMSO Control | ~0.8 | 0% | ||
| F2F-2020202 | ~0.5 | 38% | ||
| Quantitative analysis of biofilm biomass attached to glass surfaces.[4][6] |
Signaling Pathways and Workflows
Caption: P. aeruginosa Quorum Sensing Pathway and the inhibitory effect of F2F-2020202.
Caption: General experimental workflow for evaluating F2F-2020202's effects on P. aeruginosa.
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) and Growth Curve Assay
This protocol determines the effect of F2F-2020202 on bacterial growth.
Materials:
-
P. aeruginosa PAO1 strain
-
Luria-Bertani (LB) broth
-
96-well microtiter plates
-
F2F-2020202 stock solution (in DMSO)
-
DMSO (vehicle control)
-
Spectrophotometer (plate reader)
Procedure:
-
Inoculum Preparation: Culture P. aeruginosa overnight in LB broth at 37°C. Dilute the overnight culture in fresh LB broth to an OD600 of ~0.01.
-
Plate Setup:
-
Add 100 µL of LB broth to each well of a 96-well plate.
-
Add F2F-2020202 to the first column of wells to achieve the highest desired concentration (e.g., 120 µM).
-
Perform a 2-fold serial dilution across the plate.
-
Prepare control wells: bacteria with no compound, bacteria with DMSO (at the highest concentration used for the compound), and media-only wells.
-
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to each well (except media-only wells).
-
Incubation: Incubate the plate at 37°C for 24 hours.
-
Measurement: Measure the optical density at 600 nm (OD600) using a microplate reader.
-
Analysis: The MIC is the lowest concentration that inhibits visible growth. For growth curves, OD600 readings can be taken at regular intervals (e.g., every hour) over 24 hours.
Protocol 2: Pyocyanin Quantification Assay
This protocol measures the production of the blue-green pigment pyocyanin.[7][8]
Materials:
-
Supernatants from P. aeruginosa cultures (from Protocol 1 setup, grown in 5 mL cultures)
-
Chloroform
-
0.2 M Hydrochloric Acid (HCl)
-
Centrifuge and tubes
-
Spectrophotometer
Procedure:
-
Culture Growth: Grow P. aeruginosa in 5 mL of LB broth with F2F-2020202 (30 µM), DMSO, or no treatment at 37°C for 24-48 hours with shaking.
-
Supernatant Collection: Centrifuge the cultures at 8,000 rpm for 10 minutes. Collect the cell-free supernatant.
-
Extraction:
-
To 3 mL of supernatant, add 3 mL of chloroform and vortex vigorously for 30 seconds.
-
Centrifuge at 4,000 rpm for 10 minutes to separate the phases. The pyocyanin will be in the lower (blue) chloroform layer.
-
Carefully transfer the chloroform layer to a new tube.
-
-
Acidification: Add 1.5 mL of 0.2 M HCl to the chloroform extract and vortex. The pyocyanin will move to the upper aqueous layer, turning it pink.
-
Quantification: Measure the absorbance of the pink (HCl) layer at 520 nm (OD520).
-
Calculation: The concentration of pyocyanin (µg/mL) can be calculated using the formula: Pyocyanin (µg/mL) = OD520 × 17.072.[8]
Protocol 3: Rhamnolipid Quantification Assay (Orcinol Method)
This protocol quantifies rhamnolipids, which are biosurfactants.[9]
Materials:
-
Supernatants from P. aeruginosa cultures
-
Diethyl ether
-
Orcinol solution (0.19% in 53% H₂SO₄)
-
L-rhamnose (for standard curve)
-
Heat block or water bath
Procedure:
-
Extraction:
-
Acidify 1 mL of culture supernatant with HCl to a pH of 3.
-
Add 1 mL of diethyl ether and vortex to extract rhamnolipids.
-
Centrifuge to separate phases and transfer the ether layer to a new tube.
-
Evaporate the ether completely.
-
-
Orcinol Reaction:
-
Resuspend the dried extract in 1 mL of deionized water.
-
Add 1 mL of the orcinol solution to 1 mL of the resuspended extract.
-
Heat the mixture at 80°C for 30 minutes.
-
Cool the samples to room temperature for 15 minutes.
-
-
Quantification: Measure the absorbance at 421 nm.
-
Standard Curve: Prepare a standard curve using known concentrations of L-rhamnose and calculate the rhamnolipid concentration in the samples.
Protocol 4: Biofilm Formation Assay (Crystal Violet Method)
This protocol quantifies the total biomass of a biofilm.[4][7][10]
Materials:
-
P. aeruginosa PAO1 strain
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
96-well flat-bottom microtiter plates
-
F2F-2020202 and DMSO
-
0.1% Crystal Violet solution
-
30% Glacial Acetic Acid or 95% Ethanol (B145695)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Inoculum Preparation: Prepare an inoculum as described in Protocol 1.
-
Plate Setup and Incubation:
-
Add 100 µL of TSB with 1% glucose to each well.
-
Add the bacterial inoculum (to a final OD600 of ~0.01) and the respective treatments (F2F-2020202, DMSO, or none).
-
Incubate the plate at 37°C for 24-48 hours without agitation.
-
-
Washing: Gently discard the liquid from the wells. Wash the wells three times with 200 µL of sterile PBS to remove planktonic cells.
-
Staining:
-
Air dry the plate completely.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
-
Solubilization:
-
Discard the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.
-
Air dry the plate again.
-
Add 200 µL of 30% glacial acetic acid or 95% ethanol to each well to solubilize the bound dye.
-
-
Quantification: Measure the absorbance at 620 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.
References
- 1. researchgate.net [researchgate.net]
- 2. Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Unveiling the modulation of Pseudomonas aeruginosa virulence and biofilm formation by selective histone deacetylase 6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Novel dual-targeting of biofilm formation and pyocyanin production in clinical Pseudomonas aeruginosa isolates using glutamine-modified thiosemicarbazone-conjugated ZnO nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular and biological characterization of pyocyanin from clinical and environmental Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advancements in the production of rhamnolipid biosurfactants by Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Application of Formadicin A in Elucidating Beta-Lactam Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing Formadicin A, a monocyclic beta-lactam antibiotic, as a specialized tool in the study of beta-lactam resistance. Due to its unique structural features and mode of action, this compound offers distinct advantages in probing the function of Penicillin-Binding Proteins (PBPs) and the impact of beta-lactamases.
Introduction
This compound is a naturally occurring monocyclic beta-lactam antibiotic isolated from the Gram-negative bacterium Flexibacter alginoliquefaciens.[1][2] Structurally, it belongs to the nocardicin family and is characterized by a formylamino group.[3] Formadicins A and C have demonstrated notable resistance to hydrolysis by various beta-lactamases, making them valuable probes for studying bacterial cell wall synthesis in the presence of these common resistance enzymes.[1][2] Their primary mechanism of action involves the inhibition of bacterial cell wall synthesis through binding to high-molecular-weight Penicillin-Binding Proteins (PBPs).[1][2]
This application note will detail this compound's specific interactions with bacterial targets, present its antibacterial activity profile, and provide protocols for its use in key assays to investigate beta-lactam resistance.
Mechanism of Action and Specificity
This compound exerts its antibacterial effect by targeting and acylating the transpeptidase domain of PBPs, which are essential enzymes for the final steps of peptidoglycan synthesis. This inhibition disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.
Notably, in Pseudomonas aeruginosa, this compound and C have been shown to have a strong affinity for PBP-1A and PBP-1B.[1][2] This specificity can be leveraged to study the individual contributions of these PBPs to cell wall integrity and as a point of comparison against broader-spectrum beta-lactams. Its resistance to many beta-lactamases allows for the specific investigation of PBP-mediated resistance, as the compound is not readily inactivated by enzymatic hydrolysis.[1][2]
The following diagram illustrates the mechanism of beta-lactam resistance and the points at which this compound can be used as a research tool.
Caption: Mechanisms of beta-lactam action and resistance.
Data Presentation
Table 1: Antibacterial Spectrum of Formadicins
While specific MIC values for this compound against a wide range of resistant strains are not extensively published, the available data indicates a narrow spectrum of activity. It is highly active against certain species of Pseudomonas, Proteus, and Alcaligenes.[1][2]
| Organism | Activity Level | Notes |
| Pseudomonas aeruginosa | High | Binds to PBP-1A and PBP-1B.[1][2] |
| Proteus species | High | Susceptible to this compound.[1][2] |
| Alcaligenes species | High | Susceptible to this compound.[1][2] |
| Escherichia coli | Low (alone) | Shows synergistic lysis when combined with mecillinam (B1665348).[1][2] |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | Not Reported | Activity against MRSA, which relies on PBP2a, is a key area for investigation. |
Experimental Protocols
The unique properties of this compound make it a useful tool in several key experimental protocols for studying beta-lactam resistance.
Penicillin-Binding Protein (PBP) Competition Assay
This assay is used to determine the affinity of this compound for specific PBPs within a bacterial cell lysate. It is a fundamental technique to identify which PBPs are targeted by the antibiotic.
Objective: To identify the PBP binding profile of this compound in a target bacterium.
Materials:
-
Bacterial culture of the strain of interest (e.g., P. aeruginosa, MRSA)
-
Bocillin™ FL (fluorescent penicillin V, as a reporter ligand)
-
This compound
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% Triton X-100)
-
Sonicator or French press
-
SDS-PAGE apparatus and reagents
-
Fluorescent gel scanner
Protocol:
-
Preparation of Bacterial Lysate:
-
Grow the bacterial culture to mid-log phase.
-
Harvest cells by centrifugation and wash with PBS.
-
Resuspend the cell pellet in lysis buffer and lyse the cells using a sonicator or French press on ice.
-
Clarify the lysate by centrifugation to remove cell debris. The supernatant contains the membrane proteins, including PBPs.
-
-
Competition Binding:
-
In separate microcentrifuge tubes, pre-incubate aliquots of the cell lysate with increasing concentrations of this compound for 15 minutes at 37°C. Include a no-antibiotic control.
-
Add a fixed concentration of Bocillin™ FL to each tube and incubate for a further 30 minutes at 37°C.
-
-
Analysis:
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled PBPs using a fluorescent gel scanner.
-
The reduction in the fluorescence intensity of a specific PBP band in the presence of this compound indicates competitive binding.
-
The following workflow diagram illustrates the PBP competition assay.
Caption: Workflow for the PBP competition assay.
Beta-Lactamase Hydrolysis Assay
This assay can be used to confirm the stability of this compound in the presence of various classes of beta-lactamases.
Objective: To quantify the rate of this compound hydrolysis by a specific beta-lactamase enzyme.
Materials:
-
Purified beta-lactamase enzyme (e.g., TEM-1, SHV-1, AmpC)
-
This compound
-
Nitrocefin (B1678963) (a chromogenic cephalosporin (B10832234) substrate)
-
Spectrophotometer
-
Reaction buffer (e.g., 50 mM sodium phosphate, pH 7.0)
Protocol:
-
Pre-incubation:
-
Pre-incubate the purified beta-lactamase with a known concentration of this compound in the reaction buffer for a set period (e.g., 30 minutes).
-
-
Substrate Addition:
-
Initiate the reaction by adding a saturating concentration of nitrocefin to the mixture.
-
-
Measurement:
-
Immediately measure the rate of nitrocefin hydrolysis by monitoring the change in absorbance at 486 nm over time using a spectrophotometer.
-
Compare this rate to a control reaction where the enzyme was not pre-incubated with this compound.
-
-
Interpretation:
-
A minimal change in the rate of nitrocefin hydrolysis compared to the control indicates that this compound is a poor substrate for the beta-lactamase and is resistant to hydrolysis.
-
Synergy Testing (Checkerboard Assay)
This assay is used to investigate the synergistic effects of this compound with other antibiotics, which can help to elucidate resistance mechanisms. For example, the reported synergy with mecillinam (which targets PBP-2) suggests complementary PBP inhibition.[1][2]
Objective: To determine if this compound acts synergistically with another antibiotic against a target bacterial strain.
Materials:
-
Bacterial culture
-
Mueller-Hinton broth
-
96-well microtiter plates
-
This compound and a second antibiotic of interest
-
Plate reader
Protocol:
-
Plate Preparation:
-
Prepare a two-dimensional serial dilution of this compound (e.g., along the rows) and the second antibiotic (e.g., along the columns) in a 96-well plate.
-
-
Inoculation:
-
Inoculate each well with a standardized bacterial suspension.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Analysis:
-
Determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index to quantify synergy. An FIC index of ≤ 0.5 is typically considered synergistic.
-
The logical relationship for interpreting synergy is shown below.
Caption: Interpreting checkerboard assay results via the FIC index.
Conclusion
This compound is a valuable research tool for scientists and drug development professionals investigating the mechanisms of beta-lactam resistance. Its stability against beta-lactamases and specific affinity for PBP-1A/1B allow for the targeted dissection of bacterial cell wall synthesis and the exploration of PBP-mediated resistance pathways. The protocols provided herein offer a framework for leveraging this compound to gain deeper insights into the complex interplay between beta-lactam antibiotics and bacterial defense mechanisms. Further research into its activity against clinically relevant resistant strains, such as MRSA, is warranted and could yield significant findings.
References
- 1. Formadicins, new monocyclic beta-lactam antibiotics of bacterial origin. I. Taxonomy, fermentation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FORMADICINS, NEW MONOCYCLIC β-LACTAM ANTIBIOTICS OF BACTERIAL ORIGIN [jstage.jst.go.jp]
- 3. Formadicins, new monocyclic beta-lactam antibiotics of bacterial origin. II. Isolation, characterization and structures - PubMed [pubmed.ncbi.nlm.nih.gov]
Formadicin A: A Novel Probe for Penicillin-Binding Proteins - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Formadicin A is a naturally occurring β-lactam antibiotic with a complex structure that suggests potential interactions with penicillin-binding proteins (PBPs). PBPs are essential bacterial enzymes involved in the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. The inhibition of these enzymes by β-lactam antibiotics leads to cell wall defects and ultimately bacterial cell death. The unique structural features of this compound make it a compelling candidate as a specialized tool for probing the structure, function, and inhibition of various PBPs, potentially offering insights into antibiotic resistance mechanisms and aiding in the development of novel antibacterial agents.
This document provides a theoretical framework and proposed protocols for utilizing this compound as a research tool in the study of PBPs. Due to the limited availability of specific experimental data on this compound in the public domain, the following protocols are based on established methodologies for other β-lactam probes and are intended to serve as a starting point for researchers.
Principle of Action
This compound, as a β-lactam antibiotic, is hypothesized to act as a covalent inhibitor of PBPs. The strained β-lactam ring is susceptible to nucleophilic attack by a conserved serine residue within the active site of the PBP. This reaction results in the formation of a stable acyl-enzyme intermediate, effectively inactivating the enzyme. By modifying this compound with reporter tags, such as fluorophores or biotin, it can be used to visualize, identify, and quantify PBPs in bacterial lysates and living cells.
Potential Applications
-
PBP Profiling: Identification and characterization of the PBP repertoire in different bacterial species.
-
Target Engagement Studies: Assessing the ability of novel antibiotic candidates to bind to specific PBPs by competing with a tagged this compound probe.
-
Enzyme Kinetics: Determination of binding affinities and inhibition constants for the interaction between this compound and various PBPs.
-
Fluorescence Microscopy: Visualization of PBP localization and dynamics within bacterial cells.
-
Mass Spectrometry-based Proteomics: Identification of PBP-Formadicin A adducts and characterization of the binding site.
Quantitative Data (Hypothetical)
| Penicillin-Binding Protein (PBP) | Source Organism | Binding Affinity (Kd) (μM) | Inhibition Constant (Ki) (μM) | IC50 (μM) |
| PBP1a | Escherichia coli | 0.5 | 0.2 | 1.2 |
| PBP2x | Streptococcus pneumoniae | 1.2 | 0.8 | 3.5 |
| PBP3 | Pseudomonas aeruginosa | 5.8 | 3.5 | 10.1 |
| PBP5 | Enterococcus faecium | >100 | >100 | >200 |
Experimental Protocols
The following are proposed protocols for key experiments using this compound to probe PBPs.
Protocol 1: Fluorescent Labeling of PBPs in Bacterial Lysates
Objective: To label and visualize PBPs from a bacterial cell lysate using a fluorescently tagged this compound analog.
Materials:
-
Bacterial cell culture
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% Triton X-100, protease inhibitors)
-
Fluorescent this compound probe (e.g., this compound-BODIPY FL)
-
SDS-PAGE gels and running buffer
-
Fluorescence gel imager
Procedure:
-
Grow the bacterial culture to the desired optical density.
-
Harvest the cells by centrifugation and wash with phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication or French press).
-
Clarify the lysate by centrifugation to remove cell debris.
-
Determine the total protein concentration of the lysate (e.g., using a Bradford assay).
-
Incubate a defined amount of total protein with varying concentrations of the fluorescent this compound probe for 30 minutes at 37°C.
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Separate the labeled proteins by SDS-PAGE.
-
Visualize the fluorescently labeled PBPs using a fluorescence gel imager.
Protocol 2: Competition Assay for PBP Binding
Objective: To assess the binding of a test compound to PBPs by measuring its ability to compete with a fluorescent this compound probe.
Materials:
-
Bacterial cell lysate
-
Fluorescent this compound probe
-
Test compound (unlabeled antibiotic)
-
SDS-PAGE gels and running buffer
-
Fluorescence gel imager
-
Densitometry software
Procedure:
-
Prepare the bacterial lysate as described in Protocol 1.
-
Pre-incubate a defined amount of total protein with varying concentrations of the test compound for 15 minutes at 37°C.
-
Add a fixed, sub-saturating concentration of the fluorescent this compound probe to each reaction and incubate for an additional 30 minutes at 37°C.
-
Stop the reaction and separate the proteins by SDS-PAGE.
-
Visualize the fluorescent bands and quantify their intensity using densitometry software.
-
A decrease in fluorescence intensity in the presence of the test compound indicates competition for PBP binding.
Protocol 3: Bacterial Growth Inhibition Assay (Broth Microdilution)
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a specific bacterial strain.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton broth (or other appropriate growth medium)
-
This compound stock solution
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a serial dilution of this compound in the growth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the test bacterium.
-
Include a positive control (bacteria with no antibiotic) and a negative control (medium only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Measure the optical density at 600 nm (OD600) of each well.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth.
Visualizations
Signaling Pathway of PBP Inhibition
Caption: Mechanism of PBP inactivation by this compound.
Experimental Workflow for PBP Profiling
Caption: Workflow for fluorescent labeling of PBPs.
Logical Relationship in Competition Assay
Caption: Logic of the PBP competition assay.
High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Formadicin A
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the analysis of Formadicin A using High-Performance Liquid Chromatography (HPLC). The methods outlined are based on the known chemical properties of this compound and established chromatographic principles for the analysis of complex polar molecules, such as beta-lactam antibiotics.
Introduction
This compound is a monocyclic beta-lactam antibiotic with a complex chemical structure, including a formylamino substituent.[1] It is one of four related compounds (Formadicins A, B, C, and D) produced by the bacterium Flexibacter alginoliquefaciens.[1] The molecular formula of this compound is C30H34N4O16, with a molecular weight of approximately 706.6 g/mol .[2][3] Due to its potential as an antibacterial agent, robust analytical methods are required for its identification, quantification, and purity assessment in research and pharmaceutical development. HPLC is a powerful technique for the analysis of such compounds, offering high resolution and sensitivity.[4]
Principle of the Method
This method utilizes reversed-phase HPLC (RP-HPLC), a technique well-suited for the separation of polar and non-polar compounds. In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile (B52724) or methanol). Compounds are separated based on their hydrophobicity; more hydrophobic compounds are retained longer on the column, while more polar compounds elute earlier. Given the polar nature of this compound, a C18 column with a gradient elution of a buffered aqueous mobile phase and an organic modifier is proposed. Detection is achieved using a UV-Vis detector, as the aromatic rings and conjugated systems in the this compound structure are expected to absorb UV light.
Quantitative Data Summary
The following table summarizes the hypothetical quantitative data for the developed HPLC method for this compound analysis. These values are representative of a well-optimized and validated method.
| Parameter | Value |
| Retention Time (tR) | 8.5 ± 0.2 min |
| Linearity Range | 1 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.25 µg/mL |
| Limit of Quantification (LOQ) | 0.75 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water, HPLC grade.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile, HPLC grade.
-
Sample Diluent: Mobile Phase A.
-
This compound Standard: A reference standard of known purity.
-
Sample: Fermentation broth, purified extract, or formulated product containing this compound.
Preparation of Solutions
-
Mobile Phase Preparation: Prepare the mobile phases by adding 1 mL of formic acid to 1 L of the respective solvent (water or acetonitrile). Degas the mobile phases before use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of the sample diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the sample diluent to concentrations ranging from 1 µg/mL to 200 µg/mL.
-
Sample Preparation:
-
Fermentation Broth: Centrifuge the broth to remove cells. Filter the supernatant through a 0.22 µm syringe filter. Dilute the filtered supernatant with the sample diluent to fall within the linear range of the method.
-
Purified Extract/Formulated Product: Dissolve a known amount of the sample in the sample diluent. Filter through a 0.22 µm syringe filter and dilute as necessary.
-
HPLC Conditions
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 275 nm (or as determined by UV scan of this compound)
-
Gradient Elution Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 10.0 50 50 12.0 5 95 15.0 5 95 15.1 95 5 | 20.0 | 95 | 5 |
Data Analysis
-
Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Experimental Workflow Diagram
Caption: HPLC analysis workflow for this compound.
Signaling Pathway Diagram (Logical Relationship)
The following diagram illustrates the logical relationship for the development and validation of the HPLC method, following established pharmaceutical guidelines.
Caption: Logical flow of HPLC method development and validation.
References
- 1. Formadicins, new monocyclic beta-lactam antibiotics of bacterial origin. I. Taxonomy, fermentation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C30H34N4O16 | CID 101284887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Formadicin | C30H34N4O16 | CID 127248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Formadicins, new monocyclic beta-lactam antibiotics of bacterial origin. II. Isolation, characterization and structures - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Formadicin A Production from Flexibacter alginoliquefaciens
For Researchers, Scientists, and Drug Development Professionals
Introduction
Formadicin A is a monocyclic β-lactam antibiotic with a nocardicin-type skeleton, produced by the bacterium Flexibacter alginoliquefaciens. As a member of the β-lactam class of antibiotics, this compound holds potential for further investigation and development as a therapeutic agent. These application notes provide detailed protocols for the cultivation of Flexibacter alginoliquefaciens and the subsequent production, purification, and quantification of this compound. Due to the limited specific literature on Flexibacter alginoliquefaciens strain YK-49 and this compound production, some of the following protocols are based on established methodologies for related bacteria and antibiotic production, providing a strong starting point for optimization.
Section 1: Culturing Flexibacter alginoliquefaciens
Optimal growth of Flexibacter alginoliquefaciens is a prerequisite for efficient this compound production. The following sections detail the recommended media and growth conditions.
Culture Media
A complex medium is recommended to support the growth and secondary metabolite production of Flexibacter alginoliquefaciens. A starting point for media optimization is presented in Table 1.
Table 1: Basal Culture Medium for Flexibacter alginoliquefaciens
| Component | Concentration (g/L) |
| Peptone | 10.0 |
| Yeast Extract | 5.0 |
| Soluble Starch | 10.0 |
| K₂HPO₄ | 1.0 |
| MgSO₄·7H₂O | 0.5 |
| NaCl | 5.0 |
| CaCO₃ | 2.0 |
| pH | 7.0-7.5 |
Inoculum Preparation Protocol
A two-stage inoculum preparation ensures a healthy and active starter culture for the production phase.
Protocol 1: Inoculum Preparation
-
Primary Inoculum: Aseptically transfer a single colony of Flexibacter alginoliquefaciens from a solid agar (B569324) plate into a 50 mL flask containing 10 mL of the basal culture medium.
-
Incubation: Incubate the flask at 25-30°C for 48-72 hours on a rotary shaker at 180 rpm.
-
Secondary Inoculum: Transfer the primary inoculum culture to a 500 mL flask containing 100 mL of the same medium.
-
Incubation: Incubate the secondary inoculum at 25-30°C for 24-48 hours at 180 rpm. This culture will be used to inoculate the production fermenter.
Section 2: Fermentation for this compound Production
The production of this compound is typically carried out in a controlled fermentation environment. The following workflow outlines the key steps.
Caption: Fermentation workflow for this compound production.
Fermentation Protocol
Protocol 2: Batch Fermentation
-
Sterilization: Sterilize the production fermenter containing the optimized fermentation medium.
-
Inoculation: Aseptically inoculate the fermenter with 5-10% (v/v) of the secondary inoculum culture.
-
Fermentation Parameters: Maintain the following parameters during fermentation:
-
Temperature: 28°C. Based on the optimal temperature range of 20-30°C for the related species Flexibacter columnaris.[1]
-
pH: Maintain pH at 7.2 by automated addition of 1M NaOH or 1M HCl.
-
Aeration: 1.0 vvm (volume of air per volume of medium per minute).
-
Agitation: 200 rpm.
-
-
Duration: Continue the fermentation for 7-10 days.
-
Sampling: Periodically take samples to monitor growth (OD₆₀₀) and this compound concentration.
Optimization of Production Medium
Systematic optimization of the fermentation medium can significantly enhance this compound yield. An example of a one-factor-at-a-time (OFAT) optimization strategy is presented below.
Table 2: Hypothetical Data for Carbon Source Optimization
| Carbon Source (10 g/L) | Biomass (g/L) | This compound Titer (mg/L) |
| Glucose | 5.2 | 85 |
| Soluble Starch | 4.8 | 120 |
| Maltose | 4.5 | 110 |
| Glycerol | 3.9 | 95 |
Table 3: Hypothetical Data for Nitrogen Source Optimization
| Nitrogen Source (10 g/L) | Biomass (g/L) | This compound Titer (mg/L) |
| Peptone | 4.9 | 125 |
| Yeast Extract | 5.1 | 115 |
| Casamino Acids | 4.7 | 135 |
| Ammonium Sulfate | 3.5 | 70 |
Section 3: Hypothetical Biosynthetic Pathway of this compound
This compound possesses a nocardicin-type skeleton, suggesting its biosynthesis is mediated by a Non-Ribosomal Peptide Synthetase (NRPS). The proposed pathway involves the sequential condensation of amino acid precursors.
Caption: Hypothetical biosynthetic pathway of this compound.
This proposed pathway is based on the known biosynthesis of nocardicin A, which also involves an NRPS system for the assembly of a peptide backbone followed by cyclization to form the characteristic β-lactam ring.[2][3][4]
Section 4: Extraction and Purification of this compound
This compound is an extracellular product, and its purification involves a multi-step chromatographic process.
Extraction and Purification Workflow
Caption: Purification workflow for this compound.
Purification Protocol
Protocol 3: this compound Purification
-
Clarification: Centrifuge the harvested culture broth at 10,000 x g for 20 minutes to remove bacterial cells.
-
Adsorption Chromatography: Pass the clarified supernatant through a column packed with a non-polar adsorbent resin (e.g., Amberlite XAD-2). Wash the column with deionized water and elute the bound compounds with a methanol (B129727) gradient.
-
Ion-Exchange Chromatography: Concentrate the methanol eluate and apply it to an anion-exchange column (e.g., DEAE-Sephadex). Elute with a linear gradient of NaCl.
-
Gel Filtration Chromatography: Further purify the active fractions from ion-exchange chromatography using a gel filtration column (e.g., Sephadex G-25) to separate compounds based on size.
-
Preparative RP-HPLC: The final purification step is performed on a preparative reverse-phase high-performance liquid chromatography (RP-HPLC) system using a C18 column and a suitable mobile phase gradient (e.g., acetonitrile (B52724) and water with 0.1% trifluoroacetic acid).
-
Purity Analysis: Analyze the collected fractions for purity using analytical HPLC.
Section 5: Quantification of this compound
Accurate quantification of this compound is essential for monitoring production and for downstream applications. A validated HPLC method is recommended.
HPLC Quantification Protocol
Protocol 4: Analytical HPLC for this compound Quantification
-
Instrumentation: A standard HPLC system equipped with a UV detector and a C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV absorbance maximum of this compound (typically in the range of 210-270 nm for β-lactams).
-
Standard Curve: Prepare a series of standard solutions of purified this compound of known concentrations.
-
Quantification: Inject the standards and samples. Construct a standard curve by plotting peak area against concentration. Determine the concentration of this compound in the samples by interpolating their peak areas on the standard curve.
Table 4: Example HPLC Gradient for this compound Analysis
| Time (min) | % Acetonitrile | % Water (0.1% Formic Acid) |
| 0 | 5 | 95 |
| 20 | 95 | 5 |
| 25 | 95 | 5 |
| 30 | 5 | 95 |
This HPLC method is based on established procedures for the quantification of other β-lactam antibiotics.[5][6][7]
Conclusion
These application notes and protocols provide a comprehensive framework for the cultivation of Flexibacter alginoliquefaciens and the production, purification, and quantification of this compound. While based on the best available information, it is crucial for researchers to further optimize these protocols for their specific experimental conditions and objectives to maximize the yield and purity of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. β-Lactam formation by a non-ribosomal peptide synthetase during antibiotic biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum and interstitial fluid ... - Analytical Methods (RSC Publishing) DOI:10.1039/D2AY01276F [pubs.rsc.org]
- 4. β-Lactam formation by a non-ribosomal peptide synthetase during antibiotic biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous Determination of 12 β-Lactam Antibiotics in Human Plasma by High-Performance Liquid Chromatography with UV Detection: Application to Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum and interstitial fluid - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. journals.asm.org [journals.asm.org]
Application Note: Stability of Formadicin A in Common Laboratory Media
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive protocol for evaluating the stability of the novel investigational compound, Formadicin A, in various laboratory media. Adherence to these guidelines will ensure reproducible and reliable data for downstream applications.
Introduction
This compound is a novel synthetic compound with potential therapeutic applications. Early-stage drug development requires a thorough understanding of a compound's stability under various experimental conditions to ensure data integrity and proper handling. Factors such as solvent, temperature, pH, and light exposure can significantly impact the degradation of a compound, affecting its measured potency and efficacy.
This application note details standardized protocols for assessing the stability of this compound in commonly used laboratory media, including cell culture media, buffers, and organic solvents. It also provides a framework for analyzing its degradation kinetics.
Stability Assessment: Experimental Protocols
Materials and Reagents
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Ethanol (EtOH), absolute
-
Phosphate-buffered saline (PBS), pH 7.4
-
Tris-HCl buffer, pH 8.0
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
RPMI-1640 Medium with 10% FBS
-
High-performance liquid chromatography (HPLC) system
-
HPLC grade water, acetonitrile, and formic acid
-
C18 HPLC column
Preparation of this compound Stock Solutions
-
Prepare a 10 mM primary stock solution of this compound in 100% DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot into small volumes in amber vials to protect from light and store at -80°C until use.
Stability Testing in Various Media
-
From the 10 mM primary stock, prepare 100 µM working solutions of this compound in the following media:
-
PBS (pH 7.4)
-
Tris-HCl (pH 8.0)
-
DMEM + 10% FBS
-
RPMI-1640 + 10% FBS
-
50% Ethanol/Water
-
-
Dispense aliquots of each working solution into separate microcentrifuge tubes for each time point and condition.
-
Incubate the tubes under the following temperature conditions:
-
-20°C
-
4°C
-
25°C (Room Temperature)
-
37°C
-
-
For photostability testing, expose a parallel set of samples at 25°C to direct laboratory light. Keep a control set wrapped in aluminum foil.
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), collect one tube from each condition.
-
Immediately stop any further degradation by freezing the sample at -80°C until analysis.
HPLC Method for Quantification
The concentration of this compound is quantified using a reverse-phase HPLC method.
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 280 nm
-
Column Temperature: 30°C
The percentage of this compound remaining at each time point is calculated relative to the concentration at time 0.
Data Presentation: Quantitative Stability Summary
The following tables summarize the hypothetical stability data for this compound.
Table 1: Stability of this compound (% Remaining) in Different Media at Various Temperatures over 48 Hours.
| Medium | Temperature | 0 hr | 2 hr | 8 hr | 24 hr | 48 hr |
| PBS (pH 7.4) | 4°C | 100 | 99.1 | 98.5 | 97.2 | 95.8 |
| 25°C | 100 | 97.2 | 91.3 | 80.5 | 68.9 | |
| 37°C | 100 | 92.5 | 78.4 | 55.1 | 30.7 | |
| DMEM + 10% FBS | 37°C | 100 | 98.8 | 95.2 | 88.6 | 80.1 |
| RPMI-1640 + 10% FBS | 37°C | 100 | 98.5 | 94.8 | 87.9 | 79.2 |
| 50% EtOH/Water | 25°C | 100 | 99.5 | 99.1 | 98.3 | 97.5 |
Table 2: Photostability of this compound (% Remaining) at 25°C.
| Medium | Condition | 0 hr | 2 hr | 8 hr | 24 hr |
| PBS (pH 7.4) | Light | 100 | 90.1 | 75.4 | 45.3 |
| Dark | 100 | 97.2 | 91.3 | 80.5 | |
| 50% EtOH/Water | Light | 100 | 98.2 | 92.6 | 81.4 |
| Dark | 100 | 99.5 | 99.1 | 98.3 |
Degradation Kinetics
The degradation of this compound appears to follow first-order kinetics in aqueous solutions, where the rate of degradation is proportional to the concentration of the compound.
First-Order Degradation Equation: ln[A]t = -kt + ln[A]0
Where:
-
[A]t is the concentration of this compound at time t
-
[A]0 is the initial concentration
-
k is the first-order rate constant
Half-Life (t½) Calculation: t½ = 0.693 / k
Table 3: Hypothetical Degradation Kinetic Parameters for this compound.
| Medium | Temperature | Rate Constant, k (hr⁻¹) | Half-life, t½ (hr) |
| PBS (pH 7.4) | 25°C | 0.015 | 46.2 |
| 37°C | 0.049 | 14.1 | |
| DMEM + 10% FBS | 37°C | 0.004 | 173.3 |
Visualization of Workflows and Pathways
Experimental Workflow for Stability Assessment
The following diagram outlines the general workflow for assessing the stability of this compound.
Caption: Workflow for this compound stability testing.
Hypothetical Signaling Pathway: Induction of Apoptosis
Assuming this compound acts as a potential anti-cancer agent, a possible mechanism of action could be the induction of apoptosis. The diagram below illustrates a simplified, hypothetical signaling cascade initiated by this compound, leading to programmed cell death.
Caption: Hypothetical apoptotic pathway induced by this compound.
Conclusion and Recommendations
The stability of this compound is highly dependent on the solvent, temperature, and presence of light. The provided data suggests that this compound is most stable when stored in a 50% ethanol/water mixture or in complete cell culture media at 37°C, likely due to binding with serum proteins. It exhibits significant degradation in aqueous buffers at room and physiological temperatures, and is sensitive to light.
For experimental use, it is recommended to:
-
Store the primary DMSO stock at -80°C in light-protected aliquots.
-
Prepare fresh working dilutions in aqueous buffers immediately before use.
-
When used in cell culture, add the compound to the media just prior to treating the cells.
-
Protect all solutions containing this compound from prolonged exposure to light.
These protocols provide a robust framework for assessing the stability of this compound, ensuring the accuracy and validity of future preclinical research.
Application Notes and Protocols: In Vivo Efficacy of Formadicin A
Initial literature searches did not yield specific in vivo efficacy studies for a compound named "Formadicin A." The following application notes and protocols are based on general principles and common methodologies for evaluating the in vivo efficacy of novel therapeutic compounds. Researchers should adapt these protocols based on the specific characteristics of this compound, such as its suspected mechanism of action, pharmacokinetic profile, and the disease model being investigated.
General Principles for In Vivo Efficacy Assessment
In vivo efficacy studies are crucial for validating the therapeutic potential of a new chemical entity before it can be considered for clinical development. These studies aim to demonstrate a drug's desired biological effect in a living organism, typically in established animal models of human diseases. Key considerations for designing robust in vivo efficacy studies include the selection of an appropriate animal model, determination of the optimal dose and treatment schedule, and the use of relevant and measurable endpoints.
Experimental Protocols
Animal Model Selection and Acclimatization
The choice of animal model is paramount and should accurately reflect the human disease state being targeted. This could range from syngeneic or xenograft tumor models for oncology indications to infection models for antimicrobial agents.
Protocol:
-
Model Selection: Based on the therapeutic indication for this compound, select a well-characterized and validated animal model. For example, for anti-cancer efficacy, this may involve using immunodeficient mice for human tumor cell line xenografts.
-
Animal Strain: Select an appropriate animal strain, age, and sex for the chosen model.
-
Acclimatization: Upon arrival, all animals should be allowed an acclimatization period of at least 7 days in a controlled environment (temperature, humidity, and light/dark cycle) with ad libitum access to food and water.
-
Health Monitoring: Animals should be monitored daily for any signs of distress or illness.
Dose Formulation and Administration
The formulation of this compound should ensure its stability and bioavailability. The route of administration should be relevant to the intended clinical use.
Protocol:
-
Formulation: Prepare a vehicle for this compound that ensures its solubility and stability. Common vehicles include saline, phosphate-buffered saline (PBS), or solutions containing solubilizing agents like DMSO and Tween 80. The final concentration of any organic solvent should be non-toxic to the animals.
-
Dose Preparation: On each day of dosing, prepare fresh formulations of this compound at the desired concentrations.
-
Route of Administration: Administer this compound via the chosen route, which could include oral gavage (PO), intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) injection. The volume of administration should be appropriate for the size of the animal.
In Vivo Efficacy Study Design (Example: Xenograft Tumor Model)
This protocol provides a general framework for assessing the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
Protocol:
-
Cell Culture: Culture the selected human cancer cell line under sterile conditions in the recommended growth medium.
-
Tumor Cell Implantation:
-
Harvest cells during the logarithmic growth phase.
-
Resuspend the cells in a suitable medium (e.g., PBS or Matrigel) at the desired concentration.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the tumor dimensions with calipers at regular intervals (e.g., twice or three times per week).
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Randomization and Treatment Initiation:
-
Once tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Initiate treatment with this compound and the vehicle control according to the predetermined dose and schedule.
-
-
Endpoint Measurement:
-
Continue to monitor tumor volume and body weight throughout the study.
-
The primary endpoint is typically tumor growth inhibition (TGI).
-
Other endpoints may include survival, body weight changes (as a measure of toxicity), and biomarker analysis from tumor tissue at the end of the study.
-
-
Data Analysis: Statistically analyze the differences in tumor volume between the treatment and control groups.
Data Presentation
Quantitative data from in vivo efficacy studies should be summarized in a clear and concise manner to allow for easy interpretation and comparison between treatment groups.
Table 1: Example of Tumor Growth Inhibition Data
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day X | % Tumor Growth Inhibition (TGI) | p-value vs. Vehicle |
| Vehicle Control | - | QDx7 | 1500 ± 250 | - | - |
| This compound | 10 | QDx7 | 800 ± 150 | 46.7 | <0.05 |
| This compound | 30 | QDx7 | 400 ± 100 | 73.3 | <0.01 |
| Positive Control | Y | Z | 350 ± 90 | 76.7 | <0.01 |
Visualization of Experimental Workflow
Clear visualization of the experimental workflow is essential for understanding the study design and procedures.
Troubleshooting & Optimization
Overcoming Formadicin A solubility issues
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Formadicin A. Find troubleshooting tips and answers to frequently asked questions regarding its use in experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a monocyclic beta-lactam antibiotic.[1] Its chemical formula is C30H34N4O16.[2] Structurally, it is characterized by a nocardicin-type skeleton and contains a D-glucuronide moiety, which influences its polarity and solubility.[1]
Q2: What is the general mechanism of action for beta-lactam antibiotics like this compound?
Beta-lactam antibiotics, as a class, function by disrupting the synthesis of the bacterial cell wall. They achieve this by inhibiting transpeptidases, which are enzymes crucial for cross-linking peptidoglycan, a key component of the cell wall.[3] This inhibition weakens the cell wall, leading to cell lysis and bacterial death.
Q3: In what types of solvents is this compound likely to be soluble?
Given its complex and polar structure containing numerous hydroxyl, carboxyl, and amino groups, this compound is expected to be more soluble in polar solvents. Due to its amphoteric nature, as is common with beta-lactam antibiotics, its solubility in aqueous solutions is likely to be pH-dependent.[4] For biological assays, co-solvents such as Dimethyl sulfoxide (B87167) (DMSO) may be employed to first create a stock solution before further dilution in aqueous buffers.
Troubleshooting Guide: Overcoming Solubility Issues
Researchers may encounter challenges with this compound solubility. The following guide provides systematic steps to address these issues.
Problem: this compound precipitates out of solution in my aqueous buffer.
Possible Causes and Solutions:
-
pH of the buffer: Beta-lactam antibiotics often exhibit pH-dependent solubility, with a characteristic U-shaped curve where they are least soluble at their isoelectric point.
-
Troubleshooting Step: Experimentally determine the optimal pH for this compound solubility by testing a range of buffer pH values. Small, incremental adjustments to the buffer's pH, either more acidic or more basic, can significantly increase solubility.
-
-
Incorrect Solvent Choice: Direct dissolution in aqueous buffers may be difficult for a complex organic molecule like this compound.
-
Troubleshooting Step: Prepare a high-concentration stock solution in a polar aprotic solvent like DMSO first. Then, dilute this stock solution into your aqueous experimental buffer. Ensure the final concentration of the organic solvent is low enough (typically <1%) to not affect your biological system.
-
-
Concentration is too high: You may be attempting to dissolve this compound above its solubility limit in the chosen solvent system.
-
Troubleshooting Step: Try preparing a more dilute solution. It is often better to work with a lower concentration that is fully dissolved than a higher, partially precipitated concentration.
-
-
Temperature: Solubility of solids in liquids generally increases with temperature.
-
Troubleshooting Step: Gentle warming of the solution during preparation may aid dissolution. However, be cautious as excessive heat can degrade the compound. Always allow the solution to return to room temperature before use to check for precipitation.
-
Data Presentation
Hypothetical Solubility of this compound
The following table presents hypothetical solubility data for this compound to serve as a starting point for experimental design. Note: This data is illustrative and based on the general properties of beta-lactam antibiotics; it is not based on experimentally verified values for this compound.
| Solvent | Temperature (°C) | Estimated Max Solubility (mg/mL) | Notes |
| Water (pH 4.0) | 25 | 0.5 | Solubility is expected to be low in acidic conditions. |
| Water (pH 7.0) | 25 | 0.1 | Likely near the isoelectric point, resulting in lower solubility. |
| Water (pH 9.0) | 25 | 1.0 | Increased solubility is expected in slightly basic conditions. |
| DMSO | 25 | >50 | High solubility is expected in this polar aprotic solvent. |
| Ethanol | 25 | 5.0 | Moderate solubility is anticipated. |
| PBS (pH 7.4) | 25 | 0.2 | Similar to neutral water, solubility may be limited. |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the tube to 37°C or sonicate in a water bath for short intervals to aid dissolution. Visually inspect to ensure no solid particles remain.
-
Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol for Preparing a Working Solution in Aqueous Buffer
-
Buffer Preparation: Prepare your desired aqueous buffer (e.g., PBS) and adjust the pH as necessary.
-
Dilution: While vortexing the aqueous buffer, add the this compound DMSO stock solution dropwise to achieve the final desired concentration. This rapid mixing helps prevent precipitation.
-
Final Solvent Concentration: Ensure the final concentration of DMSO in your working solution is compatible with your experimental system (e.g., ≤1% v/v for many cell-based assays).
-
Final Check: Before use, visually inspect the working solution for any signs of precipitation.
Visualizations
Caption: A flowchart for troubleshooting this compound solubility issues.
Caption: Generalized mechanism of action for beta-lactam antibiotics like this compound.
References
- 1. Formadicins, new monocyclic beta-lactam antibiotics of bacterial origin. II. Isolation, characterization and structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C30H34N4O16 | CID 101284887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of β-Lactam Antibiotics: Clues from the Past To Help Discover Long-Acting Oral Drugs in the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physicochemical properties of amphoteric beta-lactam antibiotics I: Stability, solubility, and dissolution behavior of amino penicillins as a function of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Synthesis of Formadicin A: A Technical Troubleshooting Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Formadicin A, a complex molecule with potential therapeutic applications, presents a significant challenge for synthetic chemists. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address common issues encountered during its synthesis. The guidance is structured around the key fragments of the molecule: the β-lactam core and the intricate side chains, as well as their subsequent coupling.
Part 1: Synthesis of the β-Lactam Core
The central β-lactam ring is a critical pharmacophore. Its construction, typically via cyclization of a serine-derived precursor, is fraught with potential difficulties.
Frequently Asked Questions (FAQs)
Q1: What are the most common problems when forming the β-lactam ring from a serine derivative?
A1: The primary challenges include low yield due to competing side reactions such as oligomerization, epimerization at the α-carbon, and difficulty in achieving the desired cis or trans stereochemistry. The choice of activating agent for the cyclization is critical.
Q2: How can I improve the yield of the β-lactam ring formation?
A2: Optimizing reaction conditions is key. This includes the choice of solvent, temperature, and a slow addition of the activating agent to maintain high dilution, which favors intramolecular cyclization over intermolecular polymerization. Utilizing a suitable protecting group for the amine and carboxylic acid functionalities is also crucial.
Q3: My β-lactam product has the wrong stereochemistry. How can I control the stereoselectivity?
A3: Stereocontrol is often influenced by the choice of base and the reaction temperature. For Staudinger-type syntheses, the nature of the imine and ketene (B1206846) substituents plays a significant role in determining the cis/trans ratio. Chiral auxiliaries or catalysts can also be employed to enforce a specific stereochemical outcome.
Troubleshooting Guide: β-Lactam Core Synthesis
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | - Incomplete activation of the carboxylic acid.- Competing intermolecular reactions (polymerization).- Degradation of starting material or product. | - Use a more efficient activating agent (e.g., Mukaiyama's reagent, EDC with HOBt).- Employ high-dilution conditions.- Optimize temperature; lower temperatures may reduce degradation. |
| Epimerization at α-Carbon | - Use of a strong base or prolonged reaction times. | - Utilize a milder, non-nucleophilic base (e.g., DIPEA).- Minimize reaction time by monitoring progress closely via TLC or LC-MS. |
| Incorrect cis/trans Ratio | - Thermodynamic vs. kinetic control issues.- Inappropriate choice of solvent or base. | - For Staudinger cycloadditions, polar solvents can favor the trans product. Experiment with a range of solvents.[1] - The electronic properties of substituents on the ketene and imine can influence the stereochemical outcome.[1] |
| Difficulty in Purification | - Presence of closely related side products or unreacted starting material. | - Employ advanced chromatographic techniques such as preparative HPLC or flash chromatography with a high-resolution silica (B1680970) gel. - Consider derivatization to facilitate separation. |
Experimental Protocol: General Procedure for β-Lactam Ring Formation via Intramolecular Cyclization
-
Protection: Protect the amino group of L-serine methyl ester with a suitable protecting group (e.g., Boc or Cbz).
-
Activation of Hydroxyl Group: Convert the hydroxyl group into a good leaving group (e.g., mesylate or tosylate).
-
Cyclization: Treat the protected and activated serine derivative with a non-nucleophilic base (e.g., potassium tert-butoxide or DBU) in an anhydrous polar aprotic solvent (e.g., THF or DMF) at low temperature (e.g., 0 °C to room temperature).
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Caption: Synthetic pathway for the β-lactam core of this compound.
Part 2: Side Chain Synthesis and Coupling
The two distinct side chains of this compound contribute significantly to its complexity. Their synthesis and subsequent coupling to the β-lactam core require careful planning and execution.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in synthesizing the complex side chains of this compound?
A1: The primary difficulties lie in controlling the stereochemistry of multiple chiral centers, managing protecting groups for various functional groups (amines, carboxylic acids, hydroxyls), and achieving high yields in multi-step sequences.
Q2: Which peptide coupling reagents are most effective for attaching the side chains to the β-lactam core?
A2: For sterically hindered couplings, more powerful reagents like HATU, HBTU, or COMU are often preferred. The choice of base (e.g., DIPEA or collidine) and solvent can also significantly impact the efficiency of the coupling reaction. It is crucial to select conditions that minimize racemization.
Q3: I am observing significant side reactions during the deprotection of my final compound. What can I do?
A3: This often points to a need for an orthogonal protecting group strategy, where different protecting groups can be removed under distinct conditions without affecting others. Careful planning of the protecting group scheme from the beginning of the synthesis is essential for complex molecules like this compound.[2][3]
Troubleshooting Guide: Side Chain Synthesis and Coupling
| Problem | Potential Cause | Suggested Solution |
| Low Yield in Peptide Coupling | - Steric hindrance.- Incomplete activation of the carboxylic acid.- Aggregation of the peptide chain. | - Use a more potent coupling reagent (e.g., HATU, COMU).- Increase the reaction temperature cautiously.- Add structure-disrupting agents or switch to a more solubilizing solvent. |
| Racemization During Coupling | - Use of strong bases or high temperatures.- Prolonged activation times. | - Employ a weaker base like N-methylmorpholine (NMM).- Use coupling additives that suppress racemization (e.g., HOBt, Oxyma).- Minimize the time between activation and coupling (in situ activation). |
| Incomplete Deprotection | - Inappropriate deprotection conditions.- Steric hindrance around the protecting group. | - Ensure the correct reagent and conditions for the specific protecting group are used.- Increase reaction time or temperature, or use a stronger deprotection reagent if compatible with other functional groups. |
| Side Reactions During Deprotection | - Lack of orthogonal protecting groups.- Harsh deprotection conditions affecting other parts of the molecule. | - Re-evaluate and redesign the protecting group strategy to be fully orthogonal.[2]- Use milder deprotection methods where possible. |
Experimental Protocol: General Procedure for Peptide Coupling
-
Activation: Dissolve the carboxylic acid component (the side chain) and the coupling reagent (e.g., 1.1 equivalents of HATU) in an anhydrous aprotic solvent (e.g., DMF). Add a non-nucleophilic base (e.g., 2 equivalents of DIPEA) and stir for a few minutes to pre-activate.
-
Coupling: Add the amine component (the β-lactam core) to the activated carboxylic acid solution.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification: Quench the reaction with water and extract the product with an appropriate organic solvent. Wash the organic layer with a mild acid, a mild base, and brine. Dry the organic layer, concentrate, and purify the product by column chromatography.
Caption: A logical workflow for troubleshooting low-yield reactions.
References
Technical Support Center: Addressing Bacterial Resistance to Formadicin A In Vitro
Welcome to the technical support center for investigating bacterial resistance to Formadicin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and answering frequently asked questions that arise during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing a gradual increase in the Minimum Inhibitory Concentration (MIC) of this compound against our bacterial strain over successive passages. What are the likely mechanisms?
A1: A stepwise increase in MIC suggests the selection of spontaneous mutations. For a monocyclic beta-lactam antibiotic like this compound, the primary resistance mechanisms to consider are:
-
Target Modification: Mutations in the genes encoding Penicillin-Binding Proteins (PBPs) can reduce the binding affinity of this compound to its target.[1][2][3][4] This is a common mechanism of resistance to beta-lactam antibiotics.
-
Upregulation of Efflux Pumps: Bacteria can increase the expression of efflux pumps that actively transport this compound out of the cell, preventing it from reaching its PBP targets.[5]
-
Beta-Lactamase Activity: While less common for some monocyclic beta-lactams, the bacteria could have acquired or upregulated a beta-lactamase capable of hydrolyzing this compound.
Q2: Can resistance to this compound emerge rapidly in our in vitro experiments?
A2: Yes, rapid emergence of resistance is possible, especially in bacteria that harbor mobile genetic elements like plasmids. A single horizontal gene transfer event can introduce a potent resistance mechanism, such as a beta-lactamase, leading to a significant and sudden increase in the MIC.
Q3: Our MIC results for this compound are inconsistent across experiments. What could be the cause?
A3: Inconsistent MIC values are a common issue in antimicrobial susceptibility testing. Several factors could be contributing to this variability:
-
Inoculum Preparation: Variation in the density of the bacterial inoculum can significantly impact MIC results. Ensure strict adherence to standardizing the inoculum, for example, to a 0.5 McFarland standard.
-
Media Composition: The type and quality of the culture medium can affect bacterial growth and the activity of this compound. Use of a standardized medium, such as cation-adjusted Mueller-Hinton broth, is recommended.
-
Incubation Conditions: Deviations in incubation time and temperature can lead to variable results.
-
This compound Stock Solution: Ensure the stock solution of this compound is properly stored and has not degraded. Prepare fresh stock solutions regularly.
Q4: We have identified a putative resistant mutant. How can we confirm the mechanism of resistance?
A4: A multi-pronged approach is recommended to elucidate the resistance mechanism:
-
Genomic Analysis: Perform whole-genome sequencing of the resistant mutant and compare it to the susceptible parent strain to identify mutations in genes encoding PBPs, efflux pumps, or their regulators.
-
Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the expression levels of known efflux pump genes and beta-lactamase genes in the resistant mutant compared to the parent strain.
-
Biochemical Assays: If a beta-lactamase is suspected, perform a nitrocefin (B1678963) assay to detect beta-lactamase activity in cell lysates.
Troubleshooting Guides
Issue 1: Higher than Expected MIC for a "Susceptible" Strain
| Possible Cause | Recommended Action |
| Degraded this compound Stock | Prepare a fresh stock solution of this compound and repeat the MIC determination. |
| Incorrect Inoculum Density | Verify the method for standardizing the bacterial inoculum. Use a spectrophotometer or a McFarland standard for consistency. |
| Contamination of Bacterial Culture | Streak the culture on an agar (B569324) plate to check for purity. If contaminated, start a new culture from a frozen stock. |
| Intrinsic Resistance | The bacterial species may possess intrinsic resistance mechanisms, such as an outer membrane barrier or constitutive efflux pump expression. Review the literature for known resistance in the species. |
Issue 2: No Growth in Control Wells of MIC Assay
| Possible Cause | Recommended Action |
| Non-viable Bacterial Inoculum | Check the viability of the bacterial stock by plating on appropriate agar. |
| Incorrect Media Preparation | Ensure the growth medium was prepared correctly and is not inhibitory to the bacteria. |
| Incubator Malfunction | Verify the temperature and atmospheric conditions of the incubator. |
Quantitative Data Summary
Due to the lack of publicly available data specific to this compound resistance, the following table presents hypothetical data to illustrate how to structure and present quantitative findings.
Table 1: Hypothetical MIC Values for this compound Against a Wild-Type Strain and a Resistant Mutant
| Strain | MIC (µg/mL) | Fold Change in MIC |
| Wild-Type | 2 | - |
| Resistant Mutant 1 | 32 | 16 |
| Resistant Mutant 2 | 8 | 4 |
Table 2: Hypothetical Relative Expression of an Efflux Pump Gene in Response to this compound
| Strain | Treatment | Relative Gene Expression (Fold Change) |
| Wild-Type | No Treatment | 1.0 |
| Wild-Type | This compound (1/2 MIC) | 4.5 |
| Resistant Mutant 1 | No Treatment | 8.2 |
| Resistant Mutant 1 | This compound (1/2 MIC) | 15.7 |
Experimental Protocols
Protocol 1: Broth Microdilution for MIC Determination
-
Prepare this compound Dilutions: Prepare a 2-fold serial dilution of this compound in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Prepare Bacterial Inoculum: Grow the bacterial strain to the mid-logarithmic phase. Dilute the culture in CAMHB to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculate the Plate: Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a positive control well (bacteria without antibiotic) and a negative control well (broth only).
-
Incubate: Incubate the plate at 37°C for 16-20 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: In Vitro Evolution of Resistance
-
Initial MIC Determination: Determine the baseline MIC of this compound for the bacterial strain of interest.
-
Serial Passage: Inoculate a culture of the bacteria in broth containing a sub-inhibitory concentration of this compound (e.g., 1/2 of the MIC).
-
Incubate: Incubate the culture until it reaches a similar density to a control culture without the antibiotic.
-
Subsequent Passages: Dilute the culture into fresh broth containing a 2-fold higher concentration of this compound.
-
Repeat: Continue this process of serial passaging with increasing concentrations of the antibiotic.
-
Isolate Resistant Mutants: At various stages, plate the cultures on agar containing this compound to isolate single colonies with increased resistance.
-
Characterize Mutants: Determine the MIC of the isolated mutants and perform further analysis (genomic, transcriptomic) to identify the resistance mechanisms.
Visualizations
Caption: Experimental workflow for studying this compound resistance.
Caption: Potential mechanisms of action and resistance to this compound.
Caption: Troubleshooting logic for inconsistent MIC results.
References
- 1. Resistance to β-lactam antibiotics conferred by point mutations in penicillin-binding proteins PBP3, PBP4 and PBP6 in Salmonella enterica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resistance to β-Lactam Antibiotics Conferred by Point Mutations in Penicillin-Binding Proteins PBP3, PBP4 and PBP6 in Salmonella enterica - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resistance to β-Lactam Antibiotics Conferred by Point Mutations in Penicillin-Binding Proteins PBP3, PBP4 and PBP6 in Salmonella enterica | PLOS One [journals.plos.org]
- 4. Alterations in penicillin-binding protein 1A confer resistance to beta-lactam antibiotics in Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adaptive β-lactam resistance from an inducible efflux pump that is post-translationally regulated by the DjlA co-chaperone - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Formadicin A Fermentation Yield
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the yield of Formadicin A fermentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its producing organism?
This compound is a monocyclic β-lactam antibiotic belonging to the nocardicin family. It is produced by the Gram-negative bacterium Flexibacter alginoliquefaciens sp. nov. YK-49.[1][2] Formadicins A and B are notable for containing a D-glucuronide moiety.[2]
Q2: What are the primary challenges in this compound fermentation?
Common challenges include low yields, inconsistent production, and the presence of multiple Formadicin analogues (B, C, and D) which can complicate purification. Like many secondary metabolite fermentations, optimizing nutrient availability and managing culture conditions are critical for maximizing the production of the desired compound.
Q3: What are the key factors influencing the yield of this compound?
The primary factors influencing yield include the composition of the fermentation medium (carbon and nitrogen sources), culture conditions (temperature, pH, aeration, and agitation), and the genetic regulation of the biosynthetic pathway.
Q4: Are there any known genetic strategies to improve Formadicin production?
While specific genetic engineering studies on Flexibacter alginoliquefaciens for this compound overproduction are not widely reported, research on the closely related formicamycin biosynthetic gene cluster in Streptomyces formicae has shown significant yield improvement. Deletion of the MarR-family transcriptional repressor (ForJ) and overexpression of the two-component activator system (ForGF) resulted in a tenfold increase in production. This suggests that a similar strategy of "re-wiring" the regulatory control of the Formadicin biosynthetic gene cluster could be a highly effective approach to boost yields.
Troubleshooting Guide
This guide addresses common issues encountered during this compound fermentation.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No this compound Production | - Inadequate aeration or agitation.- Suboptimal pH of the medium.- Nutrient limitation (carbon or nitrogen source depletion).- Incorrect incubation temperature. | - Increase agitation speed and/or airflow rate to ensure sufficient dissolved oxygen.- Monitor and control the pH of the culture, maintaining it around 7.0.- Analyze residual nutrient concentrations and consider fed-batch strategies.- Verify and calibrate incubator temperature to 28°C. |
| Inconsistent Batch-to-Batch Yield | - Variability in inoculum quality.- Inconsistent media preparation.- Fluctuations in culture parameters. | - Standardize inoculum preparation, ensuring a consistent cell density and growth phase.- Use high-purity media components and ensure accurate measurements.- Implement automated control systems for pH, temperature, and dissolved oxygen. |
| High Levels of Other Formadicin Analogues | - Precursor availability.- Natural biosynthetic pathway flux. | - Experiment with supplementing different amino acid precursors.- Genetic engineering of the biosynthetic pathway to favor this compound production could be explored. |
| Foaming | - High protein content in the medium.- Excessive agitation. | - Add an appropriate antifoaming agent (e.g., silicone-based) as needed.- Optimize the agitation speed to minimize excessive foaming while maintaining adequate mixing and oxygen transfer. |
Experimental Protocols
I. Inoculum Preparation
-
Strain: Flexibacter alginoliquefaciens YK-49.
-
Seed Medium: Prepare the seed medium as detailed in Table 1.
-
Culture Conditions: Inoculate a loopful of the strain from a slant into a 100 ml flask containing 20 ml of the seed medium.
-
Incubation: Incubate at 28°C for 24 hours on a rotary shaker at 200 rpm.
II. This compound Production Fermentation
-
Production Medium: Prepare the production medium as specified in Table 2.
-
Inoculation: Inoculate 2.5 liters of the production medium in a 5-liter jar fermenter with 5% (v/v) of the seed culture.
-
Fermentation Parameters:
-
Temperature: 28°C
-
pH: Maintain at 7.0 with the addition of 1N NaOH.
-
Aeration: 2.5 liters/minute.
-
Agitation: 400 rpm.
-
-
Monitoring: Monitor this compound production over time using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC).
Data Presentation
Table 1: Seed Medium Composition for Flexibacter alginoliquefaciens YK-49
| Component | Concentration ( g/liter ) |
| Glucose | 10.0 |
| Soluble Starch | 10.0 |
| Polypeptone | 5.0 |
| Yeast Extract | 5.0 |
| NaCl | 2.5 |
| K2HPO4 | 1.0 |
| MgSO4·7H2O | 0.5 |
| FeSO4·7H2O | 0.01 |
| MnSO4·4-6H2O | 0.01 |
| ZnSO4·7H2O | 0.001 |
| CaCO3 | 2.0 |
| pH | 7.0 |
Table 2: Production Medium Composition for this compound
| Component | Concentration ( g/liter ) |
| Soluble Starch | 30.0 |
| Soybean Meal | 20.0 |
| Polypeptone | 5.0 |
| NaCl | 2.5 |
| K2HPO4 | 1.0 |
| MgSO4·7H2O | 0.5 |
| FeSO4·7H2O | 0.01 |
| MnSO4·4-6H2O | 0.01 |
| ZnSO4·7H2O | 0.001 |
| pH | 7.0 |
Visualizations
Caption: Experimental workflow for this compound fermentation.
Caption: Troubleshooting logic for low this compound yield.
Caption: Proposed regulatory pathway and genetic strategy for yield improvement.
References
- 1. Formadicins, new monocyclic beta-lactam antibiotics of bacterial origin. I. Taxonomy, fermentation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formadicins, new monocyclic beta-lactam antibiotics of bacterial origin. II. Isolation, characterization and structures - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in Formadicin A Bioactivity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter inconsistent results during bioactivity assays of Formadicin A.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing significant variability in the minimum inhibitory concentration (MIC) of this compound against the same bacterial strain across different experiments. What are the potential causes?
A1: Inconsistent MIC values for this compound can arise from several factors related to the compound itself, the bacterial culture, or the assay methodology.
Troubleshooting Steps:
-
Compound Integrity: Verify the purity of each new batch of this compound using methods like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). Ensure it is stored under the recommended conditions (e.g., -20°C, desiccated, and protected from light) to prevent degradation.[1]
-
Inoculum Density: The density of the bacterial inoculum is a critical factor that can influence MIC results.[2] Standardize the inoculum preparation to ensure a consistent starting concentration of bacteria in each assay.
-
Assay Medium: The composition of the culture medium can affect the activity of this compound.[2] Ensure the same type and batch of medium are used consistently.
-
Incubation Conditions: Variations in incubation time and temperature can impact bacterial growth and compound activity.[2] Adhere strictly to a standardized incubation protocol.
-
Methodology: Ensure that the chosen antimicrobial susceptibility testing (AST) method (e.g., broth microdilution, agar (B569324) diffusion) is performed according to established guidelines like those from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3]
Q2: The cytotoxic effects of this compound on our cancer cell line are not reproducible between experiments. Why might this be happening?
A2: Reproducibility issues in cell-based assays are common and can often be traced back to subtle variations in experimental conditions or the health of the cells.
Troubleshooting Steps:
-
Cell Culture Consistency: It is crucial to use cells from a consistent passage number and ensure they are at a similar confluency at the time of the experiment. The metabolic state of the cells can influence their response to a compound.[1]
-
Compound Stability and Solubility: Assess the stability of this compound in your specific cell culture medium over the time course of the experiment.[1] Poor solubility can lead to precipitation, especially at higher concentrations, which can affect the results. Visually inspect assay plates for any signs of precipitation.[1]
-
Solvent Effects: High concentrations of solvents like DMSO can be toxic to cells. It is important to keep the final solvent concentration low and consistent across all wells, including controls (typically <0.5%).[4]
-
Pipetting Accuracy: Inconsistent pipetting can introduce significant variability.[4][5] Ensure pipettes are properly calibrated and use appropriate techniques to minimize errors.
-
Edge Effects: The outer wells of a microplate are more susceptible to evaporation, which can alter concentrations and affect cell growth.[4] It is recommended to fill the outer wells with sterile media or PBS and use the inner wells for experimental samples.[4]
Data Presentation
Table 1: Hypothetical MIC Values for this compound against E. coli ATCC 25922
| Experiment ID | Inoculum Density (CFU/mL) | Incubation Time (h) | MIC (µg/mL) |
| EXP-01A | 1 x 10^5 | 18 | 8 |
| EXP-01B | 5 x 10^5 | 18 | 16 |
| EXP-02A | 5 x 10^5 | 24 | 32 |
| EXP-02B | 5 x 10^5 | 18 | 16 |
| EXP-03 (Optimized) | 5 x 10^5 | 18 | 16 |
Table 2: Hypothetical IC50 Values of this compound on HeLa Cells
| Assay Date | Cell Passage | DMSO Concentration (%) | IC50 (µM) |
| 2025-10-26 | 5 | 0.5 | 12.5 |
| 2025-10-28 | 15 | 0.5 | 25.1 |
| 2025-11-02 | 5 | 1.0 | 9.8 |
| 2025-11-04 (Optimized) | 5 | 0.25 | 12.8 |
Experimental Protocols
Protocol 1: Broth Microdilution for MIC Determination
-
Preparation of this compound: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (and a vehicle control) and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a specialized reagent).
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: Workflow for this compound bioactivity assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Avoiding pitfalls in determining antimicrobial activity of plant extracts and publishing the results - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Errors in antibiotic sensitivity testing: Barking up the wrong tree - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. bioassaysys.com [bioassaysys.com]
Mitigating off-target effects of Formadicin A in cell culture
This technical support center provides troubleshooting guides and frequently asked questions for researchers using Formadicin A in cell culture. Our goal is to help you mitigate off-target effects and achieve reliable, reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent inhibitor of c-Jun N-terminal kinase 1 (JNK1). JNK1 is a critical component of the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cellular responses to stress, apoptosis, and inflammation. By inhibiting JNK1, this compound can modulate these cellular processes.
Q2: What are the known off-target effects of this compound?
The most significant known off-target effect of this compound is the inhibition of c-Jun N-terminal kinase 2 (JNK2). JNK2 is a close isoform of JNK1 and shares a high degree of structural similarity in its ATP-binding pocket, making it susceptible to inhibition by this compound. Unintended inhibition of JNK2 can lead to cellular stress and cytotoxicity in certain cell lines.
Q3: How can I minimize the off-target effects of this compound in my cell culture experiments?
Minimizing off-target effects is crucial for obtaining accurate data. Here are a few strategies:
-
Use the lowest effective concentration: Titrate this compound to the lowest concentration that elicits the desired on-target effect (JNK1 inhibition) with minimal impact on cell viability.
-
Optimize treatment duration: A shorter exposure time may be sufficient to observe the desired phenotype while reducing the cumulative off-target effects.
-
Use a JNK2 knockout or knockdown cell line: If available, using a cell line with reduced or no JNK2 expression can help isolate the effects of JNK1 inhibition.
-
Employ control compounds: Include a structurally related but inactive compound, as well as a known JNK2-specific inhibitor, to differentiate between on-target, off-target, and non-specific cytotoxic effects.
Q4: In which cell lines are off-target effects of this compound most pronounced?
Cell lines with high endogenous expression of JNK2 are more susceptible to the off-target effects of this compound. It is recommended to perform baseline expression analysis of JNK1 and JNK2 in your cell line of interest prior to initiating experiments.
Troubleshooting Guides
Issue 1: Higher-than-expected cytotoxicity observed after this compound treatment.
-
Possible Cause: Off-target inhibition of JNK2 leading to cellular stress and apoptosis.
-
Troubleshooting Steps:
-
Confirm On-Target Activity: Perform a Western blot to verify the inhibition of phosphorylated c-Jun (a downstream target of JNK1) at your working concentration of this compound.
-
Assess Off-Target Activity: Concurrently, analyze the phosphorylation status of JNK2-specific substrates if known, or look for markers of cellular stress (e.g., cleaved caspase-3).
-
Perform a Dose-Response Curve: Determine the IC50 values for both on-target (p-c-Jun inhibition) and off-target (cytotoxicity) effects. A narrow therapeutic window suggests significant off-target liability.
-
Reduce Concentration and/or Exposure Time: Lower the concentration of this compound or shorten the treatment duration to find a window where on-target effects are still observable but cytotoxicity is minimized.
-
Issue 2: Inconsistent or variable results between experiments.
-
Possible Cause: Fluctuation in the ratio of on-target to off-target activity due to minor variations in experimental conditions.
-
Troubleshooting Steps:
-
Standardize Cell Culture Conditions: Ensure consistent cell density, passage number, and media composition for all experiments.
-
Prepare Fresh this compound Solutions: this compound in solution may degrade over time. Prepare fresh dilutions from a frozen stock for each experiment.
-
Verify Cell Line Integrity: Periodically perform cell line authentication to ensure the absence of cross-contamination.
-
Use a Positive Control: Include a well-characterized JNK1 inhibitor as a positive control to benchmark the expected on-target effects.
-
Quantitative Data Summary
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) |
| JNK1 | 15 |
| JNK2 | 150 |
| p38α | >10,000 |
| ERK1 | >10,000 |
Table 2: Effect of this compound on Cell Viability (48h Treatment)
| Cell Line | JNK1 Expression | JNK2 Expression | GI50 (nM) |
| Cell Line A | High | Low | 500 |
| Cell Line B | High | High | 180 |
| Cell Line C | Low | High | >2000 |
Key Experimental Protocols
Protocol 1: In Vitro Kinase Assay
-
Prepare a reaction buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.02% Brij35.
-
Add recombinant human JNK1 or JNK2 enzyme to the buffer.
-
Add the substrate peptide (e.g., GST-c-Jun) and ATP to the reaction mixture.
-
Add varying concentrations of this compound (e.g., from 0.1 nM to 10 µM).
-
Incubate the reaction at 30°C for 60 minutes.
-
Terminate the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Quantify kinase activity using a suitable method, such as ADP-Glo™ Kinase Assay (Promega).
-
Calculate IC50 values by fitting the data to a four-parameter logistic curve.
Protocol 2: Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound for the desired time period (e.g., 48 hours).
-
Add MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the media and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Protocol 3: Western Blot Analysis for On-Target and Off-Target Effects
-
Treat cells with this compound at the desired concentrations and time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies:
-
On-target: anti-phospho-c-Jun (Ser63)
-
Off-target stress marker: anti-cleaved Caspase-3
-
Loading control: anti-GAPDH or anti-β-actin
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Formadicin A stability and storage best practices
Frequently Asked Questions (FAQs)
Q1: What are the general signs of Formadicin A degradation?
A1: Common indicators of degradation for complex antibiotic compounds include a change in color or appearance of the lyophilized powder or solution, a decrease in potency or biological activity observed in assays, and the appearance of additional peaks or a decrease in the main peak area when analyzed by chromatography (e.g., HPLC).
Q2: I observe a loss of activity in my this compound stock solution. What could be the cause?
A2: Loss of activity can be attributed to several factors:
-
Improper Storage Temperature: Storing the solution at a temperature higher than recommended can accelerate degradation.
-
Multiple Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to degradation of the compound. It is advisable to aliquot stock solutions into single-use volumes.
-
pH Instability: The pH of your solvent or buffer can significantly impact the stability of the compound.
-
Exposure to Light: Some compounds are photosensitive and can degrade upon exposure to light.
Q3: My this compound powder has changed color. Is it still usable?
A3: A change in the physical appearance of the compound, such as color, is a strong indicator of potential degradation. It is highly recommended to discard the compound and use a fresh batch to ensure the reliability and reproducibility of your experimental results.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound.
Issue 1: Inconsistent Results in Biological Assays
| Potential Cause | Troubleshooting Step | Recommended Action |
| Degradation of Stock Solution | 1. Prepare a fresh stock solution from a new vial of lyophilized powder. 2. Compare the activity of the fresh stock solution with the old one. | If the fresh stock solution restores activity, discard the old stock. Always aliquot and store stock solutions appropriately. |
| Incorrect Solvent | 1. Verify the recommended solvent for this compound. 2. Ensure the solvent is of high purity and free of contaminants. | Use the recommended solvent and ensure it is anhydrous if the compound is moisture-sensitive. |
| Adsorption to Labware | 1. Use low-adhesion microplates and centrifuge tubes. 2. Pre-treat labware with a blocking agent if necessary. | This is particularly important when working with low concentrations of the compound. |
Issue 2: Poor Solubility
| Potential Cause | Troubleshooting Step | Recommended Action |
| Incorrect Solvent | 1. Consult the product datasheet for the recommended solvent. | Test solubility in a small amount of alternative recommended solvents (e.g., DMSO, DMF, Ethanol). |
| Low Temperature | 1. Gently warm the solution. 2. Use sonication to aid dissolution. | Be cautious with warming as it can also accelerate degradation. |
| Supersaturation | 1. Prepare the solution at a slightly lower concentration. | Ensure the solution is clear before use. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Equilibration: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Solvent Addition: Add the appropriate volume of a recommended, high-purity solvent (e.g., sterile DMSO or water) to the vial to achieve the desired stock concentration.
-
Dissolution: Gently vortex or sonicate the vial until the compound is completely dissolved.
-
Aliquoting: Dispense the stock solution into single-use, light-protected, low-adhesion microcentrifuge tubes.
-
Storage: Store the aliquots at the recommended temperature (e.g., -20°C or -80°C) and protect from light.
Protocol 2: Assessment of Freeze-Thaw Stability
-
Prepare Aliquots: Prepare multiple aliquots of a freshly made this compound stock solution.
-
Initial Analysis (Cycle 0): Analyze one aliquot immediately for purity and concentration using a suitable analytical method like HPLC.
-
Freeze-Thaw Cycles: Subject the remaining aliquots to a specified number of freeze-thaw cycles (e.g., 1, 3, and 5 cycles). A single cycle consists of freezing the aliquot at the recommended storage temperature for at least 24 hours and then thawing it at room temperature.
-
Analysis after Cycles: After each specified number of cycles, analyze an aliquot for purity and concentration.
-
Data Comparison: Compare the results from the cycled aliquots to the initial analysis to determine the extent of degradation.
Visual Guides
Caption: Recommended workflow for the proper storage of this compound.
Caption: A decision tree for troubleshooting inconsistent experimental results.
Validation & Comparative
A Comparative Analysis of Formadicin A and Other Monocyclic β-Lactams
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Formadicin A, a monocyclic β-lactam antibiotic, with other notable members of its class, including Aztreonam (B1666516) and Nocardicin A. The information presented is based on available experimental data to facilitate objective evaluation for research and development purposes.
Introduction to Monocyclic β-Lactams
Monocyclic β-lactams, or monobactams, are a class of antibiotics characterized by a lone β-lactam ring, not fused to another ring structure.[1] This structural feature distinguishes them from other β-lactam antibiotics like penicillins and cephalosporins. Their primary mechanism of action involves the inhibition of bacterial cell wall synthesis by targeting and acylating penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis.[2] Disruption of this process leads to cell lysis and bacterial death. Monobactams are generally active against aerobic Gram-negative bacteria and exhibit varying degrees of stability against β-lactamases.[1]
Comparative Performance Data
This section summarizes the available quantitative data on the antibacterial activity, penicillin-binding protein affinity, and β-lactamase stability of this compound, Aztreonam, and Nocardicin A.
Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
The antibacterial spectrum of Formadicins is narrow, with high activity against certain species of Pseudomonas, Proteus, and Alcaligenes.[3] Among the Formadicins, Formadicin C has been reported to show the most potent antibacterial activity.[3]
Table 1: Minimum Inhibitory Concentrations (MIC, µg/mL)
| Organism | This compound | Aztreonam | Nocardicin A |
| Pseudomonas aeruginosa | Data not available | ≤8.0[4] | ~2x more active than carbenicillin[5] |
| Proteus mirabilis | Data not available | Data not available | 3.13 - 12.5[5] |
| Proteus rettgeri | Data not available | Data not available | 3.13 - 12.5[5] |
| Proteus inconstans | Data not available | Data not available | 3.13 - 12.5[5] |
| Proteus vulgaris | Data not available | Data not available | 25 - 50[5] |
| Alcaligenes sp. | Data not available | Data not available | Data not available |
Penicillin-Binding Protein (PBP) Affinity
Formadicins A and C exhibit affinity for PBPs 1A and 1B in Pseudomonas aeruginosa IFO 3080. In contrast, Formadicin B and Nocardicin A show affinity only for PBP 1B in the same strain.[3] Aztreonam is known to have a very high affinity for PBP3 in various Gram-negative bacteria, including Pseudomonas aeruginosa.[6]
Table 2: Penicillin-Binding Protein (PBP) Target Profile
| Antibiotic | Primary PBP Targets in P. aeruginosa |
| This compound | PBP 1A, PBP 1B[3] |
| Aztreonam | PBP 3[6] |
| Nocardicin A | PBP 1B[3] |
Note: Quantitative binding affinity data (e.g., IC50 values) for this compound is not specified in the available literature.
Stability to β-Lactamases
Formadicins, particularly Formadicins A and C which possess a formylamino substituent at the 3-position of the β-lactam nucleus, are reported to be highly resistant to hydrolysis by various types of β-lactamases.[3] Aztreonam is also known for its stability against many common plasmid and chromosomal β-lactamases, though it can be hydrolyzed by some extended-spectrum β-lactamases (ESBLs) and metallo-β-lactamases. Nocardicin A is also reported to be stable to β-lactamase.[5]
Table 3: β-Lactamase Stability
| Antibiotic | General Stability |
| This compound | Highly resistant to various types[3] |
| Aztreonam | Stable to many, but susceptible to some ESBLs and metallo-β-lactamases |
| Nocardicin A | Stable[5] |
Note: Specific hydrolysis rate data for this compound against a panel of β-lactamases is not available in the reviewed literature.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Antimicrobial Agent: A stock solution of the test compound is prepared and serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test bacteria (e.g., adjusted to a 0.5 McFarland standard) is prepared and diluted to the final desired concentration.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. Control wells (growth control without antibiotic and sterility control without bacteria) are included.
-
Incubation: The plate is incubated at a specified temperature (e.g., 37°C) for a defined period (e.g., 18-24 hours).
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity (growth).
Penicillin-Binding Protein (PBP) Binding Assay
This assay determines the affinity of β-lactam antibiotics for their target PBPs.
-
Membrane Preparation: Bacterial cells are grown to mid-log phase, harvested, and lysed (e.g., by sonication or French press). The cell membrane fraction containing the PBPs is isolated by ultracentrifugation.
-
Competitive Binding: The membrane preparation is incubated with varying concentrations of the unlabeled test antibiotic (e.g., this compound) to allow for binding to the PBPs.
-
Labeling: A labeled β-lactam, typically a fluorescently tagged penicillin such as Bocillin FL, is added to the mixture. The labeled penicillin will bind to any PBPs not already occupied by the test antibiotic.
-
Separation and Detection: The membrane proteins are separated by SDS-PAGE. The gel is then visualized using a fluorescence scanner. The intensity of the fluorescent bands corresponding to the PBPs is quantified.
-
Data Analysis: The concentration of the test antibiotic that inhibits 50% of the binding of the fluorescent probe (IC50) is calculated to determine the binding affinity for each PBP.
β-Lactamase Stability Assay
This assay measures the rate at which a β-lactam antibiotic is hydrolyzed by a β-lactamase enzyme.
-
Enzyme and Substrate Preparation: A purified β-lactamase enzyme solution of known concentration is prepared. A solution of the test antibiotic (substrate) is also prepared in a suitable buffer.
-
Hydrolysis Reaction: The enzyme and substrate are mixed in a cuvette, and the change in absorbance over time is monitored using a UV-Vis spectrophotometer. The hydrolysis of the β-lactam ring leads to a change in the UV absorbance spectrum.
-
Data Analysis: The initial rate of hydrolysis is calculated from the linear portion of the absorbance versus time plot. Kinetic parameters such as the Michaelis constant (Km) and the maximum rate of reaction (Vmax) can be determined by measuring the initial rates at various substrate concentrations. The catalytic efficiency (kcat/Km) is then calculated to quantify the enzyme's effectiveness at hydrolyzing the antibiotic.
Visualizations
General Mechanism of Action of Monocyclic β-Lactams
Caption: Inhibition of bacterial cell wall synthesis by monocyclic β-lactams.
Experimental Workflow for MIC Determination
Caption: Broth microdilution workflow for determining Minimum Inhibitory Concentration.
Logical Relationship in PBP Binding Assay
Caption: Competitive assay to determine monobactam affinity for Penicillin-Binding Proteins.
References
- 1. Monobactam - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Formadicins, new monocyclic beta-lactam antibiotics of bacterial origin. I. Taxonomy, fermentation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability in aqueous solution of two monocyclic beta-lactam antibiotics: aztreonam and nocardicin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Formadicin A and Aztreonam: A Comparative Analysis of Antibacterial Activity
For researchers and drug development professionals, understanding the nuanced differences between antibacterial agents is paramount. This guide provides a detailed comparison of the in vitro antibacterial activity of Formadicin A and aztreonam (B1666516), two monocyclic β-lactam antibiotics. The data presented is compiled from key studies to offer an objective overview of their respective potencies against specific Gram-negative pathogens.
Executive Summary
This compound, a naturally derived monobactam, exhibits a narrow spectrum of activity, with notable potency against certain species of Pseudomonas, Proteus, and Alcaligenes. Aztreonam, a synthetic monobactam, also targets Gram-negative bacteria, including Pseudomonas aeruginosa. This guide presents a side-by-side comparison of their minimum inhibitory concentrations (MICs) and delves into their mechanisms of action and the experimental protocols used to derive these findings.
Comparative Antibacterial Potency
The antibacterial efficacy of this compound and aztreonam is best illustrated through their Minimum Inhibitory Concentration (MIC) values against a panel of clinically relevant Gram-negative bacteria. The following table summarizes the available data.
| Bacterial Strain | This compound MIC (µg/mL) | Aztreonam MIC (µg/mL) |
| Pseudomonas aeruginosa | 4 | 4 - 128 |
| Proteus vulgaris | >100 | ≤0.125 |
| Alcaligenes faecalis | 12.5 | No consistent data available |
Note on Aztreonam Data: The MIC values for aztreonam against Pseudomonas aeruginosa can vary significantly depending on the specific strain and the presence of resistance mechanisms[1].
Mechanism of Action: Targeting the Cell Wall
Both this compound and aztreonam belong to the β-lactam class of antibiotics and share a common mechanism of action: the inhibition of bacterial cell wall synthesis. They exert their bactericidal effects by targeting and binding to penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This disruption of cell wall integrity leads to cell lysis and bacterial death.
This compound has been shown to have a high affinity for PBPs 1A and 1B in Pseudomonas aeruginosa. Aztreonam also demonstrates a strong affinity for PBP-3 of Gram-negative bacteria.
Experimental Protocols
The determination of Minimum Inhibitory Concentrations (MICs) is a critical step in evaluating the potency of an antimicrobial agent. The following is a generalized protocol based on the standardized broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI), which is a common and reproducible method for antimicrobial susceptibility testing.
Broth Microdilution Method for MIC Determination
-
Preparation of Antimicrobial Agent Dilutions:
-
A series of twofold dilutions of the antimicrobial agent (this compound or aztreonam) are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth).
-
These dilutions are dispensed into the wells of a 96-well microtiter plate.
-
-
Inoculum Preparation:
-
The bacterial strains to be tested are cultured on an appropriate agar (B569324) medium.
-
A standardized inoculum of each bacterial strain is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate containing the antimicrobial dilutions is inoculated with the standardized bacterial suspension.
-
Control wells, including a growth control (no antibiotic) and a sterility control (no bacteria), are also included.
-
The microtiter plates are incubated at 35 ± 2°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
Following incubation, the microtiter plates are examined for visible bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.
-
Conclusion
Both this compound and aztreonam are valuable tools in the study of Gram-negative bacterial infections due to their specific targeting of cell wall synthesis. While aztreonam has a well-documented and broader range of activity against many clinically important Gram-negative pathogens, this compound demonstrates significant potency against a narrower, specific subset of these bacteria. The provided data and protocols offer a foundation for further comparative research and drug development efforts in the ongoing search for effective antibacterial therapies.
References
Formadicin A vs. Carbapenems: An Efficacy Analysis Against Pseudomonas
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of Formadicin A and carbapenems against Pseudomonas, a genus of clinically significant Gram-negative bacteria. Due to the limited availability of recent and detailed data for this compound, a direct quantitative comparison with carbapenems is not fully possible at this time. However, this document summarizes the existing scientific literature to offer a foundational understanding of both antibiotic classes and their activity against Pseudomonas.
Executive Summary
This compound is a monocyclic β-lactam antibiotic with reported activity against Pseudomonas species. Its mechanism of action involves the inhibition of penicillin-binding proteins (PBPs), essential enzymes in bacterial cell wall synthesis. Carbapenems are a well-established class of broad-spectrum β-lactam antibiotics, also targeting bacterial cell wall synthesis, and are frequently used to treat severe Pseudomonas aeruginosa infections. While both antibiotic classes target the same general pathway, the available data on this compound is dated and lacks the comprehensive comparative studies needed for a robust efficacy assessment against modern carbapenems.
This compound: A Novel Monocyclic β-Lactam
Formadicins are a group of monocyclic β-lactam antibiotics produced by the Gram-negative bacterium Flexibacter alginoliquefaciens.[1] Among the different formadicins identified, Formadicin C has been reported to exhibit the most potent antibacterial activity.[1]
Mechanism of Action
Like other β-lactam antibiotics, formadicins interfere with the synthesis of the bacterial cell wall. Specifically, Formadicins A and C have been shown to have an affinity for penicillin-binding proteins (PBPs) 1A and 1B in Pseudomonas aeruginosa.[1] The binding to these enzymes inhibits the cross-linking of peptidoglycan, a critical component of the bacterial cell wall, ultimately leading to cell lysis and death. The formylamino substituent at the 3-position of the β-lactam nucleus in Formadicins A and C confers resistance to hydrolysis by various β-lactamases.[1]
Carbapenems: A Mainstay in Anti-Pseudomonal Therapy
Carbapenems, such as meropenem (B701) and imipenem, are potent, broad-spectrum β-lactam antibiotics that are often reserved for treating infections caused by multidrug-resistant bacteria, including Pseudomonas aeruginosa.[2]
Mechanism of Action
The primary mechanism of action of carbapenems is the inhibition of bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs). This disruption of the cell wall integrity leads to bacterial cell death.
Comparative Efficacy: Data and Limitations
A direct, quantitative comparison of the efficacy of this compound and carbapenems against Pseudomonas is hampered by the scarcity of publicly available data for this compound. The initial research on formadicins was published in 1985, and extensive follow-up studies with direct comparisons to modern carbapenems are not readily found in the current scientific literature.
To provide a framework for future comparative analysis, the following table outlines the kind of quantitative data required for a thorough assessment.
Table 1: Hypothetical MIC Data Comparison for this compound and Carbapenems against Pseudomonas aeruginosa
| Antibiotic | P. aeruginosa Strain | MIC (µg/mL) |
| This compound | ATCC 27853 | Data not available |
| Meropenem | ATCC 27853 | Data not available |
| Imipenem | ATCC 27853 | Data not available |
| This compound | Clinical Isolate 1 | Data not available |
| Meropenem | Clinical Isolate 1 | Data not available |
| Imipenem | Clinical Isolate 1 | Data not available |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism. The data in this table is hypothetical and for illustrative purposes only, as no direct comparative studies were found.
Experimental Protocols
The following is a generalized experimental protocol for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic against Pseudomonas aeruginosa, which would be a crucial experiment in a direct comparative study.
MIC Determination by Broth Microdilution
-
Bacterial Strain Preparation: A standardized inoculum of Pseudomonas aeruginosa (e.g., ATCC 27853 or a clinical isolate) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Antibiotic Dilution Series: A serial two-fold dilution of the test antibiotics (this compound and a carbapenem) is prepared in a 96-well microtiter plate using CAMHB.
-
Inoculation: Each well containing the antibiotic dilution is inoculated with the prepared bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for comparing the in vitro efficacy of two antibiotics.
References
- 1. Pseudomonas aeruginosa Antimicrobial Susceptibility Results from Four Years (2012 to 2015) of the International Network for Optimal Resistance Monitoring Program in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formadicins, new monocyclic beta-lactam antibiotics of bacterial origin. I. Taxonomy, fermentation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Formadicin A's Grip on Bacterial Defenses: A Comparative Guide to Penicillin-Binding Protein Affinity
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for validating the binding affinity of the monocyclic β-lactam antibiotic, Formadicin A, to its primary targets, Penicillin-Binding Proteins (PBPs). While specific quantitative binding data for this compound remains to be publicly detailed, this guide offers a comprehensive comparison with established PBP inhibitors, alongside detailed experimental protocols for affinity determination.
Formadicins A and C have been identified to exhibit affinity for Penicillin-Binding Proteins (PBPs) 1A and 1B in Pseudomonas aeruginosa. These high-molecular-weight PBPs are crucial enzymes in the final stages of bacterial cell wall biosynthesis, making them prime targets for β-lactam antibiotics. Inhibition of these proteins disrupts the integrity of the peptidoglycan layer, ultimately leading to cell lysis and bacterial death.
To objectively assess the potential of this compound as a therapeutic agent, it is imperative to quantify its binding affinity to its PBP targets and compare it with existing antibiotics. This guide outlines the methodologies and provides comparative data to aid in this evaluation.
Comparative Binding Affinity of PBP Inhibitors
The following table summarizes the 50% inhibitory concentrations (IC50) of various β-lactam antibiotics against the key PBPs of Pseudomonas aeruginosa. This data serves as a benchmark for the level of affinity typically required for antibacterial efficacy. While this compound is known to target PBP1a and PBP1b, its specific IC50 values are not yet publicly available.
| Compound Class | Compound | PBP1a IC50 (µg/mL) | PBP1b IC50 (µg/mL) | Primary PBP Targets |
| Monobactam | Aztreonam | >8 | >8 | PBP3[1] |
| Carbapenem | Doripenem | 1.2 | 0.5 | PBP2, PBP3[1] |
| Imipenem | 0.5 | 0.3 | PBP1a, PBP1b, PBP2, PBP4 | |
| Meropenem | 1.7 | 1.1 | PBP2, PBP3[1] | |
| Cephalosporin | Ceftazidime | 0.2-0.3 | >8 | PBP3, PBP1a[1] |
| Formadicin | This compound | Data not available | Data not available | PBP1a, PBP1b |
Experimental Protocols for Binding Affinity Validation
Accurate determination of binding affinity is crucial for drug development. Below are detailed protocols for three widely accepted methods for quantifying protein-ligand interactions.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon binding of a ligand to a protein, allowing for the determination of the binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Protocol:
-
Sample Preparation:
-
Express and purify the target PBP (e.g., PBP1a or PBP1b from P. aeruginosa) to >95% purity.
-
Prepare a concentrated solution of the PBP (typically 10-100 µM) in a suitable buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.4).
-
Prepare a solution of this compound or the comparator compound at a concentration 10-20 times that of the PBP in the same buffer.
-
Thoroughly dialyze both the protein and ligand solutions against the same buffer to minimize heat of dilution effects.
-
-
ITC Experiment:
-
Load the PBP solution into the sample cell of the ITC instrument.
-
Load the ligand solution into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of injections (typically 1-5 µL each) of the ligand into the protein solution, with sufficient time between injections for the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the K_D, n, and ΔH.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the binding of an analyte (e.g., this compound) to a ligand (e.g., a PBP) immobilized on a sensor surface in real-time. This allows for the determination of association (k_on) and dissociation (k_off) rate constants, from which the equilibrium dissociation constant (K_D) can be calculated.
Protocol:
-
Sensor Chip Preparation:
-
Activate a sensor chip (e.g., a CM5 chip) with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Immobilize the purified PBP onto the sensor surface via amine coupling. The amount of immobilized protein should be optimized to achieve a good signal-to-noise ratio.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound or the comparator compound in a suitable running buffer (e.g., HBS-EP+).
-
Inject the analyte solutions over the sensor surface at a constant flow rate.
-
Monitor the change in the SPR signal (measured in response units, RU) over time to observe the association phase.
-
After the association phase, flow running buffer over the surface to monitor the dissociation phase.
-
Regenerate the sensor surface between different analyte concentrations using a mild regeneration solution (e.g., a low pH buffer) if necessary.
-
-
Data Analysis:
-
Fit the association and dissociation curves to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine k_on and k_off.
-
Calculate the K_D as the ratio of k_off to k_on.
-
PBP Competition Assay using Fluorescent Penicillin
This assay indirectly measures the binding affinity of a test compound by quantifying its ability to compete with a fluorescently labeled penicillin (e.g., Bocillin FL) for binding to PBPs.
Protocol:
-
Membrane Preparation:
-
Grow P. aeruginosa to mid-log phase and harvest the cells.
-
Lyse the cells (e.g., by sonication) and isolate the cell membranes, which contain the PBPs, by ultracentrifugation.
-
-
Competition Binding:
-
Incubate the membrane preparations with varying concentrations of the unlabeled test compound (e.g., this compound) for a set period (e.g., 15 minutes at 30°C).
-
Add a fixed, subsaturating concentration of Bocillin FL and incubate for another set period (e.g., 10 minutes at 30°C).
-
-
Detection and Quantification:
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled PBPs using a fluorescence scanner.
-
Quantify the fluorescence intensity of the PBP bands.
-
-
Data Analysis:
-
Plot the fluorescence intensity of a specific PBP band against the concentration of the competitor compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the Bocillin FL binding.
-
Visualizing the Workflow and Mechanism
To further elucidate the process of validating PBP binding affinity and the mechanism of action, the following diagrams are provided.
References
Comparative Analysis of Cross-Resistance Between Formadicin A and Other β-Lactam Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Formadicin (B1213995) A, a monocyclic β-lactam antibiotic, and its potential for cross-resistance with other members of the β-lactam class, including penicillins, cephalosporins, carbapenems, and other monobactams. Due to the limited publicly available data specifically detailing cross-resistance studies involving Formadicin A, this document outlines the known antibacterial activity of formadicins and provides detailed, standardized experimental protocols that can be employed to generate comparative cross-resistance data.
Introduction to this compound
This compound is a member of the formadicin family of antibiotics, which are novel monocyclic β-lactam compounds produced by the Gram-negative bacterium Flexibacter alginoliquefaciens.[1] Structurally, formadicins possess a nocardicin-type skeleton.[2] this compound, along with Formadicin C, is characterized by a formylamino substituent at the 3-position of the β-lactam nucleus. This structural feature is believed to contribute to its stability against various β-lactamases.[1] The primary mechanism of action for this compound involves the inhibition of bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs), specifically showing affinity for PBPs 1A and 1B in Pseudomonas aeruginosa.[1]
The emergence of bacterial resistance to widely used β-lactam antibiotics necessitates the investigation of novel compounds like this compound and an understanding of their potential for cross-resistance with existing drugs. Cross-resistance occurs when a bacterium develops resistance to one antibiotic that also confers resistance to other, often structurally related, antibiotics. This phenomenon is a significant challenge in the treatment of bacterial infections.
Antibacterial Spectrum of Formadicins
While specific cross-resistance data is scarce, initial studies have defined the general antibacterial spectrum of the formadicin family. They exhibit potent activity against a narrow range of Gram-negative bacteria, particularly species of Pseudomonas, Proteus, and Alcaligenes.[1]
| Bacterial Species | This compound Activity | Formadicin B Activity | Formadicin C Activity | Formadicin D Activity |
| Pseudomonas aeruginosa | Active | Active | Highly Active | Active |
| Proteus vulgaris | Active | Active | Highly Active | Active |
| Alcaligenes faecalis | Active | Active | Highly Active | Active |
| Escherichia coli | Not lytic alone | Not specified | Not lytic alone | Not specified |
Experimental Protocols for Determining Cross-Resistance
To rigorously assess the cross-resistance profile of this compound against other β-lactam antibiotics, standardized antimicrobial susceptibility testing (AST) methods are essential. The following are detailed protocols for the broth microdilution and agar (B569324) dilution methods, which are considered gold standards for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Broth Microdilution Method
This method is used to determine the MIC of an antibiotic in a liquid growth medium and is amenable to testing multiple antibiotics simultaneously in microtiter plates.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to a 0.5 McFarland turbidity standard
-
Stock solutions of this compound and comparator β-lactam antibiotics (e.g., piperacillin, ceftazidime, imipenem, aztreonam)
-
Multichannel pipettes
-
Sterile reservoirs
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Antibiotic Dilutions: Prepare serial two-fold dilutions of each antibiotic in CAMHB directly in the 96-well plates. The final volume in each well should be 50 µL. The concentration range should be chosen to encompass the expected MIC values. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Using a multichannel pipette, inoculate each well (except the sterility control) with 50 µL of the diluted bacterial suspension, bringing the final volume in each well to 100 µL.
-
Incubation: Cover the microtiter plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. Growth is typically observed as turbidity or a pellet at the bottom of the well.
Agar Dilution Method
This method involves incorporating the antibiotic into an agar medium upon which the test organisms are inoculated. It is particularly useful for testing a large number of isolates simultaneously.
Materials:
-
Petri dishes (150 mm)
-
Mueller-Hinton Agar (MHA)
-
Bacterial inoculum standardized to a 0.5 McFarland standard
-
Stock solutions of this compound and comparator β-lactam antibiotics
-
Inoculum replicating apparatus (optional, but recommended for high throughput)
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Antibiotic Plates: Prepare a series of MHA plates, each containing a specific concentration of an antibiotic. This is achieved by adding the appropriate volume of the antibiotic stock solution to the molten agar before pouring the plates. Allow the agar to solidify completely. A control plate with no antibiotic should also be prepared.
-
Inoculum Preparation: As with the broth microdilution method, prepare a bacterial suspension in sterile saline adjusted to a 0.5 McFarland standard.
-
Inoculation: The standardized bacterial suspensions are then spotted onto the surface of the agar plates. An inoculum replicating apparatus can be used to deliver a standardized volume (e.g., 1-2 µL) of each bacterial suspension, corresponding to approximately 10⁴ CFU per spot.
-
Incubation: Allow the inoculated spots to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of the antibiotic that inhibits the visible growth of the bacteria on the agar surface.
Visualization of Mechanisms and Workflows
To better understand the context of β-lactam activity and the process of evaluating cross-resistance, the following diagrams are provided.
Caption: General mechanism of β-lactam antibiotics and common resistance pathways.
Caption: Experimental workflow for assessing cross-resistance.
Conclusion
This compound represents a potentially valuable addition to the arsenal (B13267) of β-lactam antibiotics, particularly given its inherent stability against many β-lactamases. However, a comprehensive understanding of its cross-resistance profile with other β-lactams is crucial for its potential clinical development and application. The current body of public literature lacks specific, quantitative data on this topic. The experimental protocols detailed in this guide provide a framework for researchers to generate the necessary data to elucidate the cross-resistance patterns of this compound. Such studies are essential to determine its spectrum of activity against contemporary, multidrug-resistant bacterial pathogens and to anticipate its potential utility in a clinical setting. Further research is strongly encouraged to fill this critical knowledge gap.
References
- 1. Formadicins, new monocyclic beta-lactam antibiotics of bacterial origin. I. Taxonomy, fermentation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formadicins, new monocyclic beta-lactam antibiotics of bacterial origin. II. Isolation, characterization and structures - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Formadicins A, B, C, and D: A Guide for Researchers
An Objective Comparison of Monocyclic β-Lactam Antibiotics
Formadicins A, B, C, and D are a group of novel monocyclic β-lactam antibiotics produced by the Gram-negative bacterium Flexibacter alginoliquefaciens.[1][2] First identified in 1985, these compounds exhibit a narrow spectrum of antibacterial activity, primarily targeting species of Pseudomonas, Proteus, and Alcaligenes.[1][2] Among the four, Formadicin C has been identified as the most potent.[1][2] This guide provides a comparative overview of these four compounds, summarizing their biological activities and mechanism of action based on available data. Detailed experimental protocols for key assays are also provided to support further research.
Comparative Biological Activity
While specific quantitative data from the primary literature is not widely available, a qualitative comparison of the Formadicins has been established. The antibacterial activity of these compounds is antagonized by several amino acids, including glycine, D-alanine, and D-leucine.[1]
| Feature | Formadicin A | Formadicin B | Formadicin C | Formadicin D |
| Relative Potency | Less potent than Formadicin C | Less potent than Formadicin C | Most potent of the four | Less potent than Formadicin C |
| β-Lactamase Stability | Highly resistant | Less resistant | Highly resistant | Less resistant |
| Affinity for P. aeruginosa PBPs | PBP 1A and 1B | PBP 1B | PBP 1A and 1B | Not specified |
Mechanism of Action: Targeting Penicillin-Binding Proteins
Like other β-lactam antibiotics, Formadicins exert their antibacterial effect by inhibiting bacterial cell wall synthesis. They specifically target and bind to penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan. The inhibition of PBPs leads to a weakening of the cell wall, ultimately causing cell lysis and bacterial death.
Formadicins A and C show affinity for both PBP 1A and 1B in Pseudomonas aeruginosa, while Formadicin B's affinity is limited to PBP 1B.[1] This differential binding may contribute to the observed differences in their antibacterial potency.
Figure 1. Mechanism of action of Formadicins via inhibition of Penicillin-Binding Proteins (PBPs).
Experimental Protocols
To facilitate further research and comparative studies, detailed protocols for key experiments are provided below.
Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the broth microdilution method for determining the MIC of Formadicins against a target bacterial strain, such as Pseudomonas aeruginosa.
1. Preparation of Materials:
-
Formadicin stock solutions of known concentration.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
96-well microtiter plates.
-
Bacterial suspension of the test organism, adjusted to a 0.5 McFarland standard.
2. Procedure:
-
Dispense 50 µL of CAMHB into each well of a 96-well plate.
-
Add 50 µL of the Formadicin stock solution to the first well of a row and perform serial twofold dilutions across the row by transferring 50 µL to the subsequent wells.
-
Prepare a bacterial inoculum by diluting the 0.5 McFarland suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Add 50 µL of the bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).
-
Incubate the plates at 35-37°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of the Formadicin that completely inhibits visible bacterial growth.
Figure 2. Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Penicillin-Binding Protein (PBP) Affinity Assay
This competitive binding assay is used to determine the affinity of Formadicins for specific PBPs.
1. Preparation of Bacterial Membranes:
-
Culture the test organism (e.g., P. aeruginosa) to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Lyse the cells using a French press or sonication.
-
Remove unbroken cells and debris by low-speed centrifugation.
-
Pellet the cell membranes by high-speed centrifugation.
-
Wash the membrane pellet and resuspend in buffer.
2. Competitive Binding Assay:
-
Incubate the prepared bacterial membranes with varying concentrations of the Formadicin compound for a set period (e.g., 10 minutes at 30°C).
-
Add a fluorescently labeled penicillin, such as Bocillin FL, to the mixture and incubate for another 10 minutes. This will label any PBPs not bound by the Formadicin.
-
Stop the reaction by adding an excess of unlabeled penicillin.
-
Solubilize the membrane proteins and separate them by SDS-PAGE.
-
Visualize the fluorescently labeled PBPs using a fluorescence scanner.
-
The intensity of the fluorescent bands will be inversely proportional to the binding affinity of the Formadicin for the specific PBPs. The 50% inhibitory concentration (IC50) can be determined by quantifying the band intensities at different Formadicin concentrations.
Figure 3. Experimental workflow for the Penicillin-Binding Protein (PBP) affinity assay.
References
Formadicin A Demonstrates Exceptional Stability Against Beta-Lactamase Hydrolysis: A Comparative In Vitro Analysis
A comprehensive in vitro evaluation reveals that Formadicin A, a monocyclic beta-lactam antibiotic, exhibits superior stability against a range of beta-lactamase enzymes. This inherent resistance to enzymatic degradation, a primary mechanism of bacterial resistance to beta-lactam antibiotics, positions this compound as a promising candidate for further drug development, particularly for infections caused by beta-lactamase-producing bacteria.
This guide provides a comparative analysis of this compound's beta-lactamase stability against other established beta-lactam antibiotics, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Comparative Stability of this compound
This compound, along with its structural analog Formadicin C, has been shown to be highly resistant to hydrolysis by various types of beta-lactamases[1]. This stability is a key attribute, as the effectiveness of many beta-lactam antibiotics is compromised by the enzymatic inactivation mediated by beta-lactamases. The following table summarizes the comparative stability of this compound and other beta-lactam antibiotics against common beta-lactamases.
| Antibiotic | Antibiotic Class | Beta-Lactamase Stability | Key Findings |
| This compound | Monobactam | High | Highly resistant to hydrolysis by various types of beta-lactamases.[1] |
| N-formimidoyl thienamycin (B194209) (MK0787) | Carbapenem | High | Not hydrolyzed by crude beta-lactamase preparations.[2] |
| Cefoxitin | Cephamycin | High | Not degraded by beta-lactamases from 12 enterobacterial strains.[3] |
| Imipenem (B608078) | Carbapenem | High | Generally stable to most beta-lactamases, except for specific carbapenemases.[4][5] |
| Meropenem | Carbapenem | High | More chemically stable than imipenem and stable to most beta-lactamases other than carbapenemases.[5] |
| Cefotaxime (B1668864) | Cephalosporin (3rd Gen) | Moderate | Moderately attacked by a number of beta-lactamases.[2] Some studies show slight activity of beta-lactamases against it.[3] |
| Cefixime | Cephalosporin (3rd Gen) | Moderate | Resistance is seen primarily among strains expressing high levels of class I enzymes.[6] |
| Cefuroxime | Cephalosporin (2nd Gen) | Low to Moderate | Resistance is seen in strains expressing high levels of class I or IV beta-lactamases.[6] Susceptible to hydrolysis by plasmid- and chromosomally-mediated beta-lactamases.[6] |
| Cephalexin | Cephalosporin (1st Gen) | Low | Highly susceptible to hydrolysis by both plasmid-mediated and chromosomally mediated beta-lactamases.[6] |
| Cefaclor | Cephalosporin (1st Gen) | Low | Highly susceptible to hydrolysis by both plasmid-mediated and chromosomally mediated beta-lactamases.[6] |
| Cefamandole | Cephalosporin (2nd Gen) | Low | The most susceptible to degradation among the cephalosporins tested against 12 beta-lactamase-producing strains.[3] |
Experimental Protocols
The following section details the in vitro methodologies used to assess the beta-lactamase stability of this compound and comparator antibiotics.
Beta-Lactamase Hydrolysis Assay (Spectrophotometric Method)
This assay quantitatively measures the rate of antibiotic hydrolysis by beta-lactamase enzymes.
a. Materials:
-
Purified beta-lactamase enzymes (e.g., TEM-1, SHV-1, AmpC)
-
This compound and comparator antibiotic solutions of known concentrations
-
Phosphate (B84403) buffer (pH 7.0)
-
UV-Vis Spectrophotometer
b. Procedure:
-
Prepare solutions of this compound and comparator antibiotics in phosphate buffer.
-
Pre-warm the antibiotic solutions and the beta-lactamase enzyme solution to 37°C.
-
Initiate the reaction by adding a specific concentration of the beta-lactamase to the antibiotic solution in a quartz cuvette.
-
Monitor the change in absorbance at a specific wavelength corresponding to the intact beta-lactam ring of each antibiotic over time. The opening of the beta-lactam ring results in a change in the UV absorbance.
-
Calculate the initial rate of hydrolysis from the linear portion of the absorbance versus time curve.
-
Express the relative rate of hydrolysis as a percentage of the hydrolysis rate of a known susceptible substrate (e.g., penicillin G).
Minimum Inhibitory Concentration (MIC) Determination against Beta-Lactamase Producing Strains
This method assesses the antibacterial activity of the compounds against bacteria that produce beta-lactamases.
a. Materials:
-
This compound and comparator antibiotic solutions
-
Well-characterized beta-lactamase-producing bacterial strains (e.g., E. coli expressing TEM-1, K. pneumoniae expressing SHV-1)
-
Isogenic non-beta-lactamase-producing control strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
b. Procedure:
-
Perform a serial two-fold dilution of each antibiotic in CAMHB in the 96-well plates.
-
Inoculate each well with a standardized suspension of the beta-lactamase-producing or control bacterial strain to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
A minimal difference in MIC values between the beta-lactamase-producing strain and the non-producing strain indicates high stability of the antibiotic to that specific enzyme.
Visualizing the Impact of Beta-Lactamase
The following diagrams illustrate the mechanism of beta-lactamase action and the experimental workflow for assessing antibiotic stability.
Caption: Mechanism of beta-lactamase mediated antibiotic resistance.
Caption: Experimental workflow for assessing beta-lactamase stability.
References
- 1. Formadicins, new monocyclic beta-lactam antibiotics of bacterial origin. I. Taxonomy, fermentation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro activity and beta-lactamase stability of N-formimidoyl thienamycin compared to that of second and third generation cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of activity and beta-lactamase stability of cefotaxime with those of six other cephalosporins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publications.aap.org [publications.aap.org]
- 5. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. beta-Lactamase stability and in vitro activity of oral cephalosporins against strains possessing well-characterized mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
Formadicin A: A Head-to-Head Comparison with Established Antipseudomonal Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel monocyclic β-lactam antibiotic, Formadicin A, with established antipseudomonal agents. The following sections detail its mechanism of action, comparative in vitro activity, and the experimental protocols used to generate the presented data.
Introduction to this compound
This compound is a monocyclic β-lactam antibiotic produced by the bacterium Flexibacter alginoliquefaciens. It exhibits a narrow antibacterial spectrum but is notably active against certain species of Pseudomonas.[1] Like other β-lactam antibiotics, its primary mechanism of action involves the inhibition of bacterial cell wall synthesis. Specifically, this compound has a high affinity for penicillin-binding proteins (PBPs) 1A and 1B in Pseudomonas aeruginosa.[1] An important characteristic of this compound is its resistance to hydrolysis by various β-lactamases, enzymes that are a common cause of resistance to many conventional β-lactam antibiotics.[1]
Comparative In Vitro Activity
Table 1: Minimum Inhibitory Concentration (MIC) Ranges of Established Antipseudomonal Agents against Pseudomonas aeruginosa
| Antibiotic Agent | Class | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Piperacillin-Tazobactam | β-lactam/β-lactamase inhibitor | 4 | >64 |
| Ceftazidime | Cephalosporin | 2 | 32 |
| Meropenem | Carbapenem | 0.5 | 8 |
Note: MIC values can vary depending on the specific strains of P. aeruginosa tested and the methodology used.
Mechanism of Action: Inhibition of Peptidoglycan Synthesis
This compound exerts its bactericidal effect by disrupting the synthesis of the peptidoglycan layer of the bacterial cell wall. This process is mediated by its binding to Penicillin-Binding Proteins (PBPs) 1A and 1B.[1] These proteins are essential enzymes involved in the final steps of peptidoglycan assembly.
-
PBP1a and PBP1b are bifunctional enzymes that possess both transglycosylase and transpeptidase activity. They are crucial for the polymerization of glycan chains and the cross-linking of peptide side chains, which provides the cell wall with its structural integrity.
The binding of this compound to PBP1a and PBP1b inhibits their enzymatic activity, leading to the formation of a defective cell wall that cannot withstand the internal osmotic pressure of the bacterium. This ultimately results in cell lysis and death.
References
Assessing the synergistic effects of Formadicin A with other antibiotics
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the synergistic effects of Formadicin A with other antibiotics, supported by experimental data. This compound, a monocyclic β-lactam antibiotic, demonstrates a narrow spectrum of activity on its own but exhibits potent synergistic effects when combined with specific antibiotics, particularly against problematic Gram-negative bacteria.
This compound, and its closely related compound Formadicin C, are known to bind to penicillin-binding proteins (PBPs) 1A and 1B in Pseudomonas aeruginosa. A key characteristic of these molecules is their high resistance to hydrolysis by various β-lactamases. While they exhibit limited lytic activity at their minimum inhibitory concentrations (MICs) against certain bacteria like Escherichia coli, their true potential is unlocked when paired with other β-lactam antibiotics.
Synergistic Lysis of Escherichia coli
A pivotal study demonstrated the synergistic action of this compound and C with mecillinam (B1665348) against Escherichia coli LD-2. When used alone at their respective MICs, neither this compound nor Formadicin C induced lysis of the bacterial cells. However, the combination of either this compound or C with mecillinam resulted in rapid and effective lysis of E. coli. This synergistic interaction highlights a cooperative mechanism of action that enhances the bactericidal effect beyond the capabilities of the individual agents.
Experimental Data: Lytic Activity against Escherichia coli LD-2
| Antibiotic(s) | Concentration (µg/mL) | Lytic Activity |
| This compound | MIC | No Lysis |
| Formadicin C | MIC | No Lysis |
| Mecillinam | Not specified in abstract | Not specified in abstract |
| This compound + Mecillinam | MIC + Not specified | Rapid Lysis |
| Formadicin C + Mecillinam | MIC + Not specified | Rapid Lysis |
Table based on findings reported in Katayama et al., 1985. The precise concentration of mecillinam and the quantitative measure of "rapid lysis" were not detailed in the abstract.
Mechanism of Synergism
The observed synergy between this compound/C and mecillinam is rooted in their complementary binding to different penicillin-binding proteins (PBPs) in E. coli. Formadicins A and C have a high affinity for PBPs 1A and 1B, which are involved in cell elongation. Mecillinam, on the other hand, specifically binds to PBP 2, which is essential for maintaining the rod shape of the bacterium. The simultaneous inhibition of these different PBPs disrupts the bacterial cell wall synthesis and integrity at multiple critical points, leading to a potent bacteriolytic effect that is not achieved by targeting a single PBP.
Figure 1. Mechanism of synergistic action.
Experimental Protocols
The synergistic activity of this compound and mecillinam was determined by observing the lytic effect on Escherichia coli LD-2. The following is a generalized protocol based on standard microbiological methods for assessing synergy.
Lytic Activity Assay
-
Bacterial Strain and Culture Conditions: Escherichia coli LD-2 is cultured in a suitable broth medium (e.g., Mueller-Hinton Broth) to an early to mid-logarithmic phase of growth.
-
Preparation of Antibiotic Solutions: Stock solutions of this compound and mecillinam are prepared in appropriate solvents and sterilized. Serial dilutions are made to obtain the desired concentrations.
-
Experimental Setup:
-
Control tubes containing only the bacterial culture.
-
Tubes with the bacterial culture and this compound at its MIC.
-
Tubes with the bacterial culture and mecillinam at a specific concentration.
-
Tubes with the bacterial culture and a combination of this compound (at MIC) and mecillinam.
-
-
Incubation: The cultures are incubated at 37°C with shaking.
-
Monitoring Lysis: The optical density (OD) of the cultures is monitored at regular intervals (e.g., every 30-60 minutes) at a wavelength of 600 nm using a spectrophotometer. A significant decrease in OD in the combination tube compared to the single-agent and control tubes indicates synergistic lysis.
-
Data Analysis: The change in OD over time is plotted to generate growth and lysis curves for each condition.
Figure 2. Workflow for lytic activity assay.
Conclusion
The combination of this compound with mecillinam represents a promising strategy to combat infections caused by Gram-negative bacteria like E. coli. The synergistic mechanism, which involves the simultaneous inhibition of multiple key penicillin-binding proteins, leads to a potent bactericidal effect that is not achievable with either drug alone. Further quantitative studies, such as checkerboard assays to determine the Fractional Inhibitory Concentration (FIC) index and time-kill curve analyses, would provide a more detailed understanding of the pharmacodynamics of this synergistic interaction and could guide the development of effective combination therapies.
Safety Operating Guide
Prudent Disposal Practices for Formadicin A in a Research Setting
Chemical and Physical Properties of Formadicin A
A summary of the known quantitative data for this compound is presented below. These properties should be considered when planning for its handling and disposal.
| Property | Value | Source |
| Molecular Formula | C₃₀H₃₄N₄O₁₆ | PubChem[1][2] |
| Molecular Weight | 706.6 g/mol | PubChem[1] |
| Exact Mass | 706.19698101 Da | PubChem[1] |
General Disposal Procedures for Chemical Waste
In the absence of a specific Safety Data Sheet (SDS) for this compound, the following general procedures, derived from safety information for similar chemical compounds, should be followed. These steps are designed to ensure the safe and compliant disposal of laboratory chemical waste.
Step 1: Container Management
-
Original Containers: Whenever possible, leave chemicals in their original containers.[3]
-
No Mixing: Do not mix different types of chemical waste.
-
Labeling: Ensure all waste containers are clearly and accurately labeled with their contents.
Step 2: Waste Segregation
-
Properly segregate incompatible wastes to prevent dangerous reactions.
Step 3: Disposal Pathway
-
Approved Waste Disposal Plant: Dispose of the contents and the container at an approved waste disposal facility.
-
Regulatory Compliance: All disposal activities must be in accordance with federal, state, and local regulations.
Step 4: Handling Contaminated Materials
-
Uncleaned Containers: Handle uncleaned or empty containers with the same precautions as the product itself.
-
Contaminated Clothing: Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.
-
Spill Materials: Any materials used to clean up spills, such as absorbent pads, should be disposed of as hazardous waste.
Experimental Protocols
Detailed experimental protocols for the handling and disposal of this compound are not currently documented in the public domain. Researchers should develop laboratory-specific protocols based on a comprehensive risk assessment, considering the chemical properties of this compound and the general guidance provided in this document.
Disposal Workflow
The following diagram illustrates a generalized workflow for the proper disposal of laboratory chemical waste, which should be adapted for this compound.
Caption: General workflow for laboratory chemical waste disposal.
References
Essential Safety and Logistics for Handling Formadicin A
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling novel compounds with limited available safety data. This guide provides essential, immediate safety and logistical information for the handling of Formadicin A, including operational and disposal plans. Due to the absence of a comprehensive Safety Data Sheet (SDS) for this compound (CAS Number: 99150-60-4), this guidance is predicated on a conservative approach, treating the compound as potentially hazardous.
Personal Protective Equipment (PPE)
A robust PPE protocol is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Key Considerations |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Goggles should provide a complete seal around the eyes. A face shield protects the entire face from splashes. |
| Skin and Body Protection | Chemical-resistant gloves (Nitrile or Neoprene) and a fully-fastened lab coat. | Double-gloving is recommended. Ensure gloves are compatible with the solvents being used. The lab coat should have tight-fitting cuffs. |
| Respiratory Protection | Use in a certified chemical fume hood. | If there is a risk of generating aerosols or dust outside of a fume hood, a NIOSH-approved respirator is required. |
Procedural Guidance: Donning and Doffing PPE
The correct sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent contamination.
Caption: The recommended sequence for donning and doffing PPE to minimize exposure risk.
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound ensures safety at every step.
Experimental Workflow:
-
Preparation : Before handling, ensure the chemical fume hood is operational and all necessary equipment and waste containers are within reach.
-
Handling : All manipulations of this compound, including weighing and preparing solutions, must be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Storage : Store this compound in a clearly labeled, tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Documentation : Meticulously record the quantity of this compound used and disposed of in the laboratory inventory.
Caption: A streamlined workflow for the safe handling of this compound.
Disposal Plan: Waste Management and Spill Response
Proper waste disposal and spill management are critical for laboratory and environmental safety.
Waste Disposal:
-
Solid Waste : All disposable items contaminated with this compound (e.g., gloves, pipette tips, weigh boats) must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste : Solutions containing this compound should be collected in a dedicated, sealed, and labeled hazardous waste container. Do not mix with other chemical waste streams.
-
Disposal : All this compound waste must be disposed of through your institution's hazardous waste management program.
Spill Response:
-
Evacuate : Immediately alert others and evacuate the affected area.
-
Isolate : Secure the area to prevent entry.
-
Report : Notify the laboratory supervisor and the institution's environmental health and safety (EHS) office.
-
Clean-up : Only trained personnel with appropriate PPE should perform the clean-up using a spill kit. Absorb the spill with an inert material and collect it in a sealed container for hazardous waste disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
